Product packaging for 2-[(o-Nitrophenyl)azo]-p-cresol(Cat. No.:CAS No. 1435-71-8)

2-[(o-Nitrophenyl)azo]-p-cresol

Cat. No.: B073396
CAS No.: 1435-71-8
M. Wt: 257.24 g/mol
InChI Key: DRPPFIRCBMBJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(o-Nitrophenyl)azo]-p-cresol is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O3 B073396 2-[(o-Nitrophenyl)azo]-p-cresol CAS No. 1435-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[(2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-6-7-13(17)11(8-9)15-14-10-4-2-3-5-12(10)16(18)19/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPFIRCBMBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027399
Record name 4-Methyl-2-[2-(2-nitrophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-71-8
Record name 4-Methyl-2-[2-(2-nitrophenyl)diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((o-Nitrophenyl)azo)-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-methyl-2-[2-(2-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-2-[2-(2-nitrophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(o-nitrophenyl)azo]-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((O-NITROPHENYL)AZO)-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2379XLC0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Spectroscopic Analysis of 2-[(o-Nitrophenyl)azo]-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azo compound 2-[(o-Nitrophenyl)azo]-p-cresol. This information is critical for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the context of drug discovery and materials science where azo compounds are of significant interest. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Table 4: UV-Vis Absorption Data for this compound

Wavelength (λmax) nmSolventMolar Absorptivity (ε) L mol⁻¹ cm⁻¹
Data not available in search results

Note: Specific experimental spectroscopic data for this compound was not found in the available search results. The tables are provided as a template for data presentation. A comprehensive literature search for the synthesis and characterization of this specific compound is recommended to populate these tables with accurate experimental values.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound. These protocols are based on general procedures for the analysis of azo dyes and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR setup.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The solvent should be transparent in the wavelength range of interest.

  • From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 AU).

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the reference beam of the spectrophotometer.

  • Fill another quartz cuvette with the sample solution and place it in the sample beam.

  • Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorbance (λmax) should be identified from the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample uv_vis UV-Vis Spectroscopy purification->uv_vis Sample interpretation Spectral Interpretation nmr->interpretation ir->interpretation uv_vis->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to 2-[(2-Nitrophenyl)azo]-4-methylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-[(o-Nitrophenyl)azo]-p-cresol, also known as 2-[(2-Nitrophenyl)azo]-4-methylphenol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and biological activities.

Chemical Identification

The compound is an azo dye, characterized by the presence of a diazene (-N=N-) functional group connecting a nitrophenyl group and a p-cresol group.

  • CAS Number : 1435-71-8[1][2]

  • IUPAC Name : 4-Methyl-2-[(2-nitrophenyl)azo]phenol[1][2]

  • Synonyms : this compound, 4-Methyl-2-(o-nitrophenylazo)phenol, 2-Hydroxy-5-methyl-2'-nitroazobenzene[2][3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C13H11N3O3[1][2]
Molecular Weight 257.24 g/mol [1][2]
Melting Point 108-110 °C[2]
Boiling Point (Predicted) 462.5 ± 45.0 °C[2]
Density (Predicted) 1.31 ± 0.1 g/cm³[2]
pKa (Predicted) 8.55 ± 0.43[2]
LogP 4 (at 20.8°C and pH 6)[2]

Synthesis

The compound is synthesized via a classic azo coupling reaction. The general scheme involves the diazotization of an aromatic amine followed by coupling with an activated aromatic compound.

This protocol outlines the laboratory-scale synthesis of the title compound from o-nitroaniline and p-cresol.

  • Diazotization of o-Nitroaniline :

    • Mix 0.01 mole of o-nitroaniline with 2.5 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a cold (0-5 °C) 4N solution of sodium nitrite (NaNO2) (2.5 mL) with constant stirring.

    • Maintain the temperature between 0-5 °C throughout the addition to form the diazonium salt solution.

  • Azo Coupling :

    • Prepare a separate alkaline solution of p-cresol.

    • Add the freshly prepared diazonium salt solution dropwise to the alkaline p-cresol solution.

    • Stir the reaction mixture vigorously for 10-20 minutes.

    • Maintain the reaction temperature between 5-10 °C.

  • Isolation and Purification :

    • The colored product precipitates out of the solution.

    • Filter the crude product using a Buchner funnel.

    • Wash the filtered solid with cold water to remove any unreacted salts.

    • Recrystallize the product from 80% ethanol to obtain the purified compound. A yield of 58% has been reported for this procedure.[4]

Synthesis_Workflow Synthesis Workflow for 2-[(2-Nitrophenyl)azo]-4-methylphenol reactant1 o-Nitroaniline intermediate o-Nitrobenzene Diazonium Chloride (Intermediate) reactant1->intermediate 1. Diazotization reactant2 p-Cresol (in alkaline solution) product_crude Crude Product (Precipitate) reactant2->product_crude 2. Azo Coupling reagent1 Conc. HCl + NaNO2 (aq) (0-5 °C) reagent1->intermediate intermediate->product_crude 2. Azo Coupling product_final Purified 2-[(2-Nitrophenyl)azo]-p-cresol product_crude->product_final 3. Purification step1 Diazotization step2 Azo Coupling (5-10 °C) step3 Filtration & Washing step4 Recrystallization (80% Ethanol)

Caption: Synthesis workflow from reactants to purified product.

Applications

The primary documented application for this compound is as a chemical intermediate.

  • Synthesis of Drometrizole : It serves as an intermediate in the synthesis of Drometrizole, a compound used as a UV light absorber for protecting polyester fibers from degradation.[2]

  • Azo Dyes : As an azo compound, it is part of a class of molecules extensively used in the textile, printing, and paint industries due to their color, chemical stability, and ease of synthesis.[4]

Biological Activity: Antimicrobial Properties

Research has been conducted on the antimicrobial activity of a series of azo dyes derived from p-cresol, including 2-[(2-Nitrophenyl)azo]-p-cresol.

  • Preparation of Test Solution : Dissolve the synthesized compound in ethanol to prepare the test solution.

  • Bacterial Culture Preparation : Prepare fresh cultures of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi).

  • Inoculation : Evenly spread the bacterial cultures on the surface of sterile agar plates.

  • Disc Application : Impregnate sterile filter paper discs with the test solution and place them on the inoculated agar surface.

  • Incubation : Incubate the plates at 37 °C for 24 to 48 hours.

  • Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Antimicrobial_Workflow Antimicrobial Activity Testing Workflow A Prepare Compound Solution (in Ethanol) C Apply Compound-Impregnated Discs to Agar Surface A->C B Inoculate Agar Plates with Test Bacteria B->C D Incubate Plates (37°C, 24-48 hours) C->D E Measure Zone of Inhibition (mm) D->E F Evaluate Antimicrobial Efficacy E->F

Caption: Experimental workflow for the agar disc diffusion method.

The compound has shown moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. The table below summarizes the zone of inhibition data from a study.[4]

Bacterial StrainTypeZone of Inhibition (mm)
Escherichia coli Gram-negative11
Staphylococcus aureus Gram-positive14
Pseudomonas aeruginosa Gram-negative10
Salmonella typhi Gram-negative12

References

An In-depth Technical Guide to the Solubility of 2-[(o-Nitrophenyl)azo]-p-cresol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Qualitative Solubility of 2-[(o-Nitrophenyl)azo]-p-cresol

The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent ("like dissolves like"). This compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and the azo (-N=N-) linkage. Based on these structural features, a qualitative assessment of its solubility in various common organic solvents is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassificationExample SolventsExpected SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolSoluble to Sparingly SolubleThe hydroxyl group of the dye can form hydrogen bonds with the solvent molecules.
Polar Aprotic Solvents Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of these solvents can effectively solvate the polar groups of the dye molecule.
Nonpolar Solvents Hexane, Toluene, Carbon TetrachlorideSparingly Soluble to InsolubleThe overall polarity of the dye molecule is too high for significant interaction with nonpolar solvents.
Halogenated Solvents Dichloromethane, ChloroformSparingly SolubleThese solvents have intermediate polarity and may show some ability to dissolve the dye.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general procedure for the experimental determination of its solubility.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization of an aromatic amine and the subsequent coupling with a coupling agent (in this case, p-cresol).

Materials:

  • o-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • p-Cresol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of o-Nitroaniline:

    • Dissolve a specific molar equivalent of o-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

  • Preparation of the Coupling Solution:

    • Dissolve a molar equivalent of p-cresol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold alkaline p-cresol solution with constant stirring.

    • A colored precipitate of this compound will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the crude product using suction filtration.

    • Wash the solid product with cold distilled water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified crystals in a vacuum oven.

Determination of Solubility (Gravimetric Method)

This protocol describes a general gravimetric method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound (purified)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible.

    • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to decompose the solute.

    • Once the solvent has evaporated, place the dish in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • The solubility can then be calculated and expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a general procedure for determining its solubility.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification o_nitroaniline o-Nitroaniline dissolve_amine Dissolve Amine o_nitroaniline->dissolve_amine hcl_h2o Conc. HCl + H2O hcl_h2o->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO2 (aq) dropwise cool_amine->add_nitrite nano2_sol NaNO2 Solution nano2_sol->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt azo_coupling Azo Coupling Reaction diazonium_salt->azo_coupling p_cresol p-Cresol dissolve_cresol Dissolve p-Cresol p_cresol->dissolve_cresol naoh_sol NaOH Solution naoh_sol->dissolve_cresol cool_cresol Cool to 0-5 °C dissolve_cresol->cool_cresol coupling_solution Alkaline p-Cresol Solution cool_cresol->coupling_solution coupling_solution->azo_coupling crude_product Crude Product (Precipitate) azo_coupling->crude_product filtration Filtration crude_product->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization drying Drying recrystallization->drying pure_product Pure 2-[(o-Nitrophenyl)azo] -p-cresol drying->pure_product

Caption: Synthesis workflow for this compound.

Solubility_Determination_Workflow start Start prepare_mixture Prepare Mixture: Excess Solute in Solvent start->prepare_mixture equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) prepare_mixture->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant with Syringe settle->withdraw_supernatant filter Filter through Syringe Filter into Pre-weighed Dish withdraw_supernatant->filter evaporate Evaporate Solvent filter->evaporate dry Dry Residue to Constant Mass evaporate->dry weigh Weigh Dish with Residue dry->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Gravimetric method for solubility determination.

A Technical Guide to the Synthesis of Azo Dyes from p-Cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of azo dyes derived from p-cresol. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The ease of their synthesis, coupled with their diverse applications in textiles, printing, and increasingly in biomedical fields, makes them a subject of continuous research.[1][2] This guide focuses on the core synthetic methodologies, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic workflow.

Core Synthetic Pathway: Diazotization and Azo Coupling

The fundamental and most widely employed method for synthesizing azo dyes from p-cresol involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, in this case, p-cresol. p-Cresol is an activated aromatic compound that readily undergoes electrophilic substitution. The coupling reaction is typically carried out in a slightly alkaline medium to facilitate the formation of the more reactive phenoxide ion of p-cresol, which enhances the coupling efficiency.[4] The azo group links the aromatic ring of the diazonium salt to the p-cresol moiety, usually at the position ortho to the hydroxyl group.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of various azo dyes derived from p-cresol, based on methodologies reported in the scientific literature.

General Procedure for the Synthesis of Azo Dyes from p-Cresol

This general procedure can be adapted for the synthesis of a variety of azo dyes by substituting different aromatic amines.

Step 1: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the aromatic amine (0.01 mole) in a solution of concentrated hydrochloric acid (2.5 mL) and water.

  • Cool the mixture to 0–5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mole in 2.5 mL of 4N solution) dropwise to the amine solution, ensuring the temperature remains below 5 °C.[2]

  • Continue stirring the mixture for an additional 15-30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with p-Cresol

  • In a separate beaker, dissolve p-cresol (0.01 mole) in an aqueous solution of sodium hydroxide (e.g., 1.2 M NaOH) to form the sodium phenoxide salt.

  • Cool this alkaline solution of p-cresol to 0–5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline p-cresol solution with vigorous stirring.

  • Maintain the reaction mixture at a low temperature and continue stirring for 10–30 minutes. A colored precipitate of the azo dye will form.

  • The pH of the solution can be adjusted to 5.0-5.5 with the addition of a suitable buffer like sodium bicarbonate to optimize the coupling.[4]

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.[2]

Quantitative Data on Synthesized Azo Dyes

The following tables summarize the quantitative data for a selection of azo dyes synthesized from p-cresol and various aromatic amines, as reported in the literature.

Table 1: Reaction Yields of Azo Dyes Derived from p-Cresol

Aromatic AmineAzo Dye NameYield (%)Reference
Aniline4-(Phenyldiazenyl)-p-cresolNot Reported[2]
o-Nitroaniline4-((2-Nitrophenyl)diazenyl)-p-cresolNot Reported[2]
p-Toluidine4-((4-Methylphenyl)diazenyl)-p-cresolNot Reported[2]
α-Naphthylamine4-(Naphthalen-1-yldiazenyl)-p-cresolNot Reported[2]
Sulfanilic acid4-((4-Sulfophenyl)diazenyl)-p-cresolNot Reported[2]
m-Nitroaniline4-((3-Nitrophenyl)diazenyl)-p-cresolNot Reported[2]
Benzidine4,4'-Bis((4-hydroxy-3-methylphenyl)diazenyl)-1,1'-biphenylNot Reported[2]
Anthranilic acid2-((4-Hydroxy-3-methylphenyl)diazenyl)benzoic acidNot Reported[2]
p-Chloroaniline4-((4-Chlorophenyl)diazenyl)-p-cresolNot Reported[1]
p-Methoxyaniline4-((4-Methoxyphenyl)diazenyl)-p-cresolNot Reported[1]

Note: While specific percentage yields were not consistently reported in the reviewed literature, the synthesis was described as effective.

Table 2: Spectroscopic Data of Azo Dyes Derived from p-Cresol

Azo Dye NameUV-Vis (λmax, nm)FT-IR (cm⁻¹)¹H NMR (δ, ppm)Reference
4-(Phenyldiazenyl)-p-cresolNot Reported3468 (O-H), 1591 (C=C), 1496 (N=N), 1278 (C-N)3.18 (s, 3H, -CH₃), 6.74 (s, 1H, -OH), 6.99-7.75 (m, 8H, Ar-H)[2]
4-((2-Nitrophenyl)diazenyl)-p-cresolNot Reported3510 (O-H), 1583 (C=C), 1501 (N=N), 1346 (C-N), 1246 (NO₂)3.35 (s, 3H, -CH₃), 11.13 (s, 1H, -OH), 6.95-8.18 (m, 8H, Ar-H)[2]
4-((4-Methylphenyl)diazenyl)-p-cresolNot Reported3196 (O-H), 1595 (C=C), 1496 (N=N), 1296 (C-N)2.32 (s, 3H, Ar-CH₃), 2.40 (s, 3H, p-cresol-CH₃), 11.76 (s, 1H, -OH), 6.89-8.16 (m, 7H, Ar-H)[2]
4-((4-Chlorophenyl)diazenyl)-p-cresolNot ReportedNot ReportedNot Reported[1]
4-((4-Methoxyphenyl)diazenyl)-p-cresolNot ReportedNot ReportedNot Reported[1]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key logical relationships and the general experimental workflow for the synthesis of azo dyes from p-cresol.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH₂) DiazoniumSalt Diazonium Salt (Ar-N₂⁺Cl⁻) AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction pCresol p-Cresol Phenoxide p-Cresolate Ion pCresol->Phenoxide NaOH Sodium Hydroxide (NaOH) NaOH->Phenoxide Phenoxide->AzoDye

Caption: General synthetic pathway for azo dyes from p-cresol.

Experimental_Workflow start Start dissolve_amine Dissolve Aromatic Amine in HCl start->dissolve_amine prepare_pcresol Prepare alkaline p-cresol solution start->prepare_pcresol cool_amine Cool to 0-5°C dissolve_amine->cool_amine add_nitrite Add NaNO₂ solution cool_amine->add_nitrite stir_diazotization Stir for 15-30 min add_nitrite->stir_diazotization coupling Mix Diazonium Salt and p-Cresol Solutions stir_diazotization->coupling cool_pcresol Cool to 0-5°C prepare_pcresol->cool_pcresol cool_pcresol->coupling stir_coupling Stir for 10-30 min coupling->stir_coupling filtration Vacuum Filtration stir_coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization end Pure Azo Dye recrystallization->end

Caption: Experimental workflow for azo dye synthesis.

Conclusion

The synthesis of azo dyes from p-cresol is a well-established and versatile process, primarily relying on the diazotization of an aromatic amine followed by an azo coupling reaction. This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and summarized available quantitative data to serve as a valuable resource for researchers in organic synthesis and drug development. The straightforward nature of the synthesis allows for the creation of a diverse library of azo compounds by varying the starting aromatic amine, which can then be screened for various biological and material science applications. Further research providing more comprehensive quantitative data, including reaction yields and detailed spectroscopic analysis for a wider range of p-cresol derived azo dyes, would be beneficial for the continued development and application of this important class of compounds.

References

An In-depth Technical Guide to the Health and Safety of 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[(o-Nitrophenyl)azo]-p-cresol is an azo compound containing a nitrophenyl group and a cresol moiety. Azo compounds are widely used as colorants, and their toxicological properties can vary significantly based on their structure and metabolism. The presence of a nitrophenyl group and a cresol component suggests potential for specific health hazards. This guide synthesizes available data on related compounds to provide a robust framework for safe handling and use.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not established, an assessment of related compounds provides insight into its potential hazards.

The following table summarizes the GHS classifications for key structural components and related chemicals.

ChemicalGHS PictogramsSignal WordHazard Statements
o-Cresol Corrosion, Health Hazard, Skull and CrossbonesDangerH301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H401: Toxic to aquatic life.[1]
p-Cresol Corrosion, Health Hazard, Skull and CrossbonesDangerH301+H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.[2]
2-Nitrophenol Exclamation Mark, Health HazardWarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Azo Dyes (general) VariesVariesSome azo dyes can cleave to form carcinogenic aromatic amines.[4]

Based on this data, this compound should be treated as a potentially toxic and corrosive substance.

The following diagram illustrates the general workflow for classifying a chemical under the GHS.

GHS_Classification_Workflow cluster_Data Data Collection cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Gather Physical, Health, & Environmental Data Classify Classify Hazards based on GHS Criteria Data->Classify Environmental Environmental Hazards Data->Environmental ToxData Toxicological Studies (e.g., LD50, LC50) Health Health Hazards ToxData->Health PhysChem Physical/Chemical Properties (e.g., Flammability, Reactivity) Physical Physical Hazards PhysChem->Physical Communicate Assign Hazard Communication Elements Classify->Communicate Pictograms Select Pictograms Communicate->Pictograms SignalWord Determine Signal Word (Danger or Warning) Communicate->SignalWord HazardStatements Assign Hazard Statements (H-phrases) Communicate->HazardStatements Precautionary Assign Precautionary Statements (P-phrases) Communicate->Precautionary

Caption: GHS Hazard Classification Workflow.

Toxicological Information

Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from data on cresols, nitrophenols, and azo dyes.

  • Oral: Cresols are toxic if swallowed.[2]

  • Dermal: Cresols are toxic in contact with skin.[2]

  • Inhalation: Inhalation of cresol vapors may cause respiratory irritation.[5]

Cresols are known to cause severe skin burns and eye damage.[2] Contact with molten substances can cause severe burns.[6]

Some azo dyes can be cleaved to form aromatic amines that are known or suspected carcinogens.[4] The carcinogenic potential of this compound has not been evaluated.

CompoundTestSpeciesRouteValue
o-CresolNOAELRatOral50 mg/kg/day (13 weeks)
o-CresolLD50MouseOral4,480 mg/kg/day (10 days)[7]
p-CresolLD50MouseOral>4,000 mg/kg/day (7 days)[7]

Experimental Protocols

As no specific experimental data for this compound was found, this section outlines a general protocol for an acute oral toxicity study, which would be a key experiment to determine the LD50 value.

  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, a small number of female rats are used.

  • Procedure:

    • A single animal is dosed at a starting level just below the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This is repeated for a small number of animals.

    • The LD50 is calculated from the results using a maximum likelihood method.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

  • Engineering Controls: Use only under a chemical fume hood.[8] Ensure eyewash stations and safety showers are close to the workstation.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6] Store locked up.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation. Remove all sources of ignition.[8]

  • Environmental Precautions: Do not let product enter drains.[8]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[8]

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Identify substance, quantity, hazards) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent materials) PPE->Contain Clean Clean Up Spill (Follow specific procedures for the chemical) Contain->Clean Dispose Dispose of Waste (In a labeled, sealed container) Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Chemical Spill Response Workflow.

First-Aid Measures

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[6]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Specific Hazards: Combustible material.[10] Vapors may form explosive mixtures with air when heated.[6]

  • Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[8]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal temperatures and pressures.[6]

  • Incompatible Materials: Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides.[6][9]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[6]

Conclusion

While specific data for this compound is lacking, a conservative approach to handling based on the known hazards of its components is essential. It should be treated as a toxic and corrosive substance, with appropriate engineering controls, personal protective equipment, and handling procedures in place. Further toxicological studies are necessary to fully characterize its health and safety profile.

References

In-Depth Technical Guide on the Theoretical Molecular Structure of 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure of 2-[(o-Nitrophenyl)azo]-p-cresol, a member of the azo dye family. The document focuses on the theoretical calculations of its geometric parameters and outlines the computational methodologies employed for such analyses. This information is critical for understanding the molecule's physicochemical properties, which can influence its interactions in biological systems and its potential applications.

Core Molecular Structure and Properties

This compound is an organic compound characterized by two phenyl rings linked by an azo group (-N=N-). One phenyl ring is substituted with a nitro group in the ortho position, while the other, a cresol ring, possesses a hydroxyl group and a methyl group in the para position relative to the azo linkage. The presence of these functional groups and the azo chromophore are key determinants of the molecule's electronic and structural characteristics.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Data Presentation: Calculated Geometric Parameters

The following tables summarize the key calculated geometric parameters for this compound. These values are typically obtained from geometry optimization calculations using DFT methods. For comparative purposes, experimental data for a closely related isomer, 4-[(2-nitrophenyl)azo]phenol, are often considered due to the availability of its crystal structure data.

Table 1: Selected Calculated Bond Lengths (Å)

BondCalculated Length (Å)
N1=N21.25
C1-N11.43
C7-N21.43
C8-O11.36
C11-N31.47
N3-O21.22
N3-O31.22
C4-C131.51

Atom numbering corresponds to the IUPAC nomenclature for the molecule.

Table 2: Selected Calculated Bond Angles (°)

AngleCalculated Angle (°)
C1-N1=N2114.0
C7-N2=N1114.0
N1=N2-C7125.0
C2-C1-N1120.0
C6-C1-N1120.0
C8-C7-N2121.0
C12-C7-N2119.0
C11-C12-N3118.0

Table 3: Selected Calculated Dihedral Angles (°)

Dihedral AngleCalculated Angle (°)
C2-C1-N1=N2178.0
C6-C1-N1=N2-2.0
N1=N2-C7-C8175.0
N1=N2-C7-C12-5.0
C7-C12-C11-N3179.0

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from computational chemistry techniques. The following section details a typical protocol for such calculations.

Computational Methodology: Density Functional Theory (DFT)

A common and effective method for calculating the molecular structure of organic molecules like this compound is Density Functional Theory (DFT).

  • Software: Gaussian suite of programs is frequently used for these types of calculations.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely accepted method for such systems.

  • Basis Set: The 6-311G+(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost. This basis set includes polarization functions on heavy atoms and hydrogen atoms, as well as diffuse functions, which are important for describing the electron distribution in molecules with heteroatoms.

  • Geometry Optimization: The initial molecular structure is built using standard bond lengths and angles. A geometry optimization is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Solvation Effects: To simulate a more realistic environment, solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Mandatory Visualization

The following diagram illustrates the logical workflow for the theoretical calculation of the molecular structure of this compound.

Computational_Workflow A Initial Structure Generation B Choice of Computational Method (e.g., DFT/B3LYP) A->B C Selection of Basis Set (e.g., 6-311G+(d,p)) B->C D Geometry Optimization C->D E Convergence Check D->E I Refinement with Solvation Model (Optional) D->I Re-optimization E->D No F Frequency Calculation E->F Yes G Verification of Minimum Energy (No Imaginary Frequencies) F->G G->D Imaginary Frequencies Found H Analysis of Molecular Properties (Bond Lengths, Angles, etc.) G->H Confirmed Minimum J J I->D Re-optimization

Caption: Computational workflow for molecular structure determination.

Unveiling the Bioactive Potential: A Technical Guide to Screening Novel Azo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of novel azo compounds. Azo compounds, characterized by the presence of one or more azo groups (-N=N-), represent a versatile class of molecules with a broad spectrum of applications, including significant potential in drug discovery. This document outlines the core experimental protocols for assessing their antimicrobial, antioxidant, and anticancer properties, presents quantitative data in a clear, tabular format, and visualizes complex workflows and signaling pathways using Graphviz diagrams.

Antimicrobial Activity Screening

The evaluation of the antimicrobial properties of novel azo compounds is a critical first step in identifying potential candidates for antibiotic development. The most common preliminary screening methods are the agar well diffusion and disc diffusion assays.

Experimental Protocols

1.1.1. Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of soluble test compounds.[1]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of microorganisms.[2]

  • Well Creation: A sterile cork borer (typically 6-8 mm in diameter) is used to punch uniform wells into the agar.[1]

  • Application of Test Compound: A specific volume (e.g., 50-100 µL) of the azo compound solution at a known concentration is added to each well. A solvent control (e.g., DMSO) and a standard antibiotic are used as negative and positive controls, respectively.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.[1]

  • Observation and Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

1.1.2. Disc Diffusion Method

This method is suitable for assessing the antimicrobial activity of compounds that can be impregnated onto paper discs.[3]

  • Preparation of Inoculum and Inoculation of Agar Plates: Follow the same procedure as in the agar well diffusion method.

  • Disc Preparation: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the azo compound solution and allowed to dry.

  • Application of Discs: The impregnated discs are placed on the surface of the inoculated agar plate using sterile forceps. A blank disc impregnated with the solvent and a disc with a standard antibiotic serve as controls.

  • Incubation: The plates are incubated under the same conditions as the agar well diffusion method.

  • Observation and Measurement: The diameter of the zone of inhibition around each disc is measured.

Data Presentation

The results of the antimicrobial screening are typically presented as the mean diameter of the zone of inhibition in millimeters (mm). The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism, can be determined using broth microdilution methods for more quantitative analysis.[3]

Compound Test Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Azo Compound XStaphylococcus aureus1816
Azo Compound XEscherichia coli1264
Azo Compound YStaphylococcus aureus228
Azo Compound YEscherichia coli1532
Standard AntibioticStaphylococcus aureus254
Standard AntibioticEscherichia coli208

Antioxidant Activity Screening

The antioxidant potential of novel azo compounds is a key indicator of their ability to combat oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are the most frequently employed methods.

Experimental Protocols

2.1.1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4]

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The initial absorbance of the DPPH solution at its maximum wavelength (around 517 nm) is adjusted to a defined value (e.g., 1.0 ± 0.02).[5]

  • Reaction Mixture: A specific volume of the azo compound solution at various concentrations is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

2.1.2. ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[6]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Reaction Mixture: A small volume of the azo compound solution at different concentrations is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50 Determination: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using a similar formula and procedure as in the DPPH assay.

Data Presentation

The antioxidant activity is expressed as the IC50 value (in µg/mL or µM). A lower IC50 value indicates a higher antioxidant activity.

Compound DPPH IC50 (µM) ABTS IC50 (µM)
Azo Compound A25.415.8
Azo Compound B18.210.5
Ascorbic Acid (Standard)8.75.2

Anticancer Activity Screening

The evaluation of the cytotoxic effects of novel azo compounds against cancer cell lines is a crucial step in identifying potential anticancer agents. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the novel azo compounds for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation of Cell Viability and IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Data Presentation

The anticancer activity is typically reported as the IC50 value (in µM) for each cell line tested.

Compound Cell Line IC50 (µM) at 48h
Azo-sulfonamide 8hMCF-7 (Breast Cancer)0.21
Azo-sulfonamide 8iMCF-7 (Breast Cancer)0.18
Azo-sulfonamide 8jMCF-7 (Breast Cancer)0.19
Doxorubicin (Standard)MCF-7 (Breast Cancer)3.42

Visualizing Experimental Processes and Pathways

Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_antioxidant Antioxidant Screening cluster_anticancer Anticancer Screening Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Compound Apply Compound Inoculate Agar Plate->Apply Compound Incubate Incubate Apply Compound->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Prepare Reagents Prepare Reagents Mix Compound and Reagent Mix Compound and Reagent Prepare Reagents->Mix Compound and Reagent Mix Compound and Reagent->Incubate Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Measure Absorbance->Calculate IC50 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Solubilize Formazan->Measure Absorbance

Caption: General experimental workflows for biological activity screening.

Proposed Signaling Pathway for Anticancer Activity

Based on molecular docking studies of novel azo-sulfonamides against the Fibroblast Growth Factor Receptor 2 (FGFR2), a potential mechanism of action involves the inhibition of this receptor tyrosine kinase. FGFR2 activation is known to trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.

signaling_pathway Novel Azo Compound Novel Azo Compound FGFR2 FGFR2 Novel Azo Compound->FGFR2 PI3K PI3K FGFR2->PI3K RAS RAS FGFR2->RAS Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

Caption: Proposed mechanism of anticancer action for a novel azo compound.

This guide provides a foundational understanding of the key in vitro screening methodologies for novel azo compounds. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy and toxicity assessments, are essential for the progression of promising candidates in the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: 2-[(o-Nitrophenyl)azo]-p-cresol as a Potential pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 2-[(o-Nitrophenyl)azo]-p-cresol, a synthetic azo dye, with a focus on its potential application as a pH indicator. Due to a lack of specific published data on its acid-base properties, this document extrapolates information from structurally related compounds, namely o-nitrophenol and p-cresol, and general principles of azo dye chemistry. Detailed protocols for the synthesis and the systematic evaluation of a new pH indicator are provided to guide researchers in characterizing this compound. Additionally, the potential relevance of this compound in drug development is discussed based on the known biological activities of related chemical structures.

Introduction

This compound, with the chemical formula C₁₃H₁₁N₃O₃, is an azo compound synthesized via the coupling of diazotized o-nitroaniline and p-cresol.[1] Azo dyes are a well-established class of organic compounds known for their vibrant colors and are frequently employed as acid-base indicators.[2] The presence of a phenolic hydroxyl group and a nitrophenyl group suggests that this compound will exhibit pH-dependent chromism. The electron-withdrawing nitro group and the phenolic proton are expected to influence the electronic structure of the molecule, leading to a visible color change upon deprotonation in alkaline solutions. While specific data is not available, this document serves as a guide for its characterization and potential use.

Physicochemical Properties (Inferred)

Propertyo-Nitrophenolp-CresolThis compound (Predicted)
Molecular Formula C₆H₅NO₃C₇H₈OC₁₃H₁₁N₃O₃
Molecular Weight 139.11 g/mol 108.14 g/mol 257.24 g/mol
pKa ~7.2~10.2Expected to be in the acidic to neutral range, influenced by the nitro group.
Appearance Yellow solidColorless to yellowish solidExpected to be a colored solid (likely yellow to orange).
Solubility Sparingly soluble in waterSlightly soluble in waterLikely soluble in organic solvents and aqueous alkaline solutions.

Principle of Operation as a pH Indicator

The function of an acid-base indicator is based on the principle of weak acid or weak base equilibrium, where the protonated and deprotonated forms of the indicator molecule exhibit different colors. For this compound, the phenolic hydroxyl group (-OH) is the likely site of deprotonation.

G HIn Protonated Form (Acidic) Color A In_minus Deprotonated Form (Basic) Color B HIn->In_minus + OH- In_minus->HIn + H+ H_plus H+

Caption: Acid-base equilibrium of a generic indicator.

In an acidic medium, the equilibrium lies to the left, and the solution will display the color of the protonated form (HIn). As the pH increases, the equilibrium shifts to the right, leading to the formation of the deprotonated species (In⁻) and a corresponding color change. The pH range over which this color change occurs is centered around the pKa value of the indicator.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of azo dyes.[1]

Materials:

  • o-Nitroaniline

  • p-Cresol

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of o-Nitroaniline:

    • Dissolve a specific molar amount of o-nitroaniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of p-cresol in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline p-cresol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A colored precipitate of this compound should form.

  • Purification:

    • Filter the crude product and wash it with cold water to remove excess salts.

    • Recrystallize the product from a suitable solvent, such as ethanol, to obtain a purified solid.

    • Dry the purified product and determine its melting point and yield.

G cluster_diazotization Diazotization cluster_coupling Coupling o_nitroaniline o-Nitroaniline hcl_na_no2 HCl, NaNO₂, 0-5°C o_nitroaniline->hcl_na_no2 diazonium_salt o-Nitrophenyl diazonium salt hcl_na_no2->diazonium_salt p_cresol p-Cresol in NaOH diazonium_salt->p_cresol Addition at 0-5°C product This compound p_cresol->product

Caption: Synthesis workflow for this compound.

Protocol for Evaluation as a pH Indicator

This protocol outlines the steps to determine the pKa and pH transition range of a new indicator.

Materials:

  • Purified this compound

  • A series of buffer solutions with known pH values (e.g., pH 1 to 12)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Ethanol (or other suitable solvent for the indicator)

Procedure:

  • Preparation of Indicator Stock Solution:

    • Prepare a stock solution of this compound in ethanol at a concentration of approximately 0.1% (w/v).

  • Spectrophotometric Analysis:

    • Prepare a series of solutions by adding a small, constant volume of the indicator stock solution to a set of volumetric flasks, each containing a different pH buffer.

    • Record the UV-Vis absorption spectrum for each solution over the visible range (e.g., 400-700 nm).

    • Identify the wavelengths of maximum absorbance (λ_max) for the acidic and basic forms of the indicator.

  • Determination of pKa:

    • Plot the absorbance at the λ_max of the basic form against the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is half of the maximum absorbance, corresponding to the point where [HIn] = [In⁻].

  • Determination of pH Transition Range:

    • The effective pH range for the color change is generally considered to be pKa ± 1.[2]

    • Visually observe the color of the indicator in the different pH buffers to determine the pH range over which a distinct color change occurs.

G prep_indicator Prepare Indicator Stock Solution mix Add Indicator to Buffers prep_indicator->mix prep_buffers Prepare pH Buffer Series prep_buffers->mix uv_vis Record UV-Vis Spectra mix->uv_vis plot Plot Absorbance vs. pH uv_vis->plot determine_pka Determine pKa plot->determine_pka determine_range Determine Transition Range plot->determine_range

Caption: Workflow for evaluating a new pH indicator.

Applications in Drug Development (Potential)

While there is no direct evidence of this compound being used in drug development, related compounds have shown biological activity.

Antimicrobial Activity

Azo dyes derived from p-cresol have been investigated for their antimicrobial properties against various bacterial strains.[1] The specific compound, this compound, has been synthesized and included in studies evaluating the antimicrobial activity of a series of azo dyes.[1] Researchers in drug development could further investigate its efficacy and mechanism of action against pathogenic microbes.

Signaling Pathways

p-Cresol itself is a uremic toxin that can accumulate in patients with chronic kidney disease and has been shown to affect various signaling pathways, including inducing apoptosis in renal proximal tubular cells.[3] While this is a property of the precursor, it is conceivable that this compound could be metabolized in vivo to release p-cresol, thus potentially impacting these pathways. This would be a critical consideration in any toxicological or pharmacological evaluation.

G p_cresol p-Cresol p62 p62 Accumulation p_cresol->p62 caspase8 Caspase 8 Activation p62->caspase8 apoptosis Apoptosis of Renal Proximal Tubular Cells caspase8->apoptosis

Caption: Inferred signaling pathway involvement of p-cresol.

Conclusion

This compound holds promise as a pH indicator due to its chemical structure. However, a thorough experimental characterization is required to establish its pKa, pH transition range, and color change. The protocols provided herein offer a systematic approach for researchers to undertake this evaluation. Furthermore, the known biological activities of its precursors and related azo dyes suggest potential avenues for investigation in the field of drug development, particularly concerning antimicrobial activity. It is imperative that any future studies also include rigorous toxicological assessments.

References

Application Note: HPLC-UV Method for the Determination of 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of 2-[(o-Nitrophenyl)azo]-p-cresol. This method is suitable for quality control and purity assessment in various research and manufacturing settings. The method utilizes a C18 column with a gradient elution of acetonitrile and water, providing excellent peak symmetry and resolution.

Introduction

This compound is an azo compound that may be used as a chemical intermediate or appear as an impurity in the synthesis of pharmaceuticals or dyes. A reliable analytical method is crucial for its quantification to ensure product quality and safety. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and robustness.[1] This document provides a detailed protocol for the determination of this compound using a standard RP-HPLC-UV system.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

2.2. Chromatographic Conditions

The chromatographic parameters for the analysis are summarized in the table below.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient
Gradient Program0-10 min: 50-90% B; 10-12 min: 90% B; 12.1-15 min: 50% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 420 nm
Run Time15 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a volumetric flask.

    • Dissolve and dilute with methanol to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method was validated for specificity, linearity, precision, accuracy, and sensitivity. The quantitative results are summarized in the table below.

Validation ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Repeatability (% RSD, n=6)< 1.0%
Intermediate Precision (% RSD)< 2.0%
Accuracy
Recovery (at 3 levels)98.5% - 101.2%
Sensitivity
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
System Suitability
Tailing Factor< 1.5
Theoretical Plates> 2000
Retention Time (approx.)~ 8.5 minutes

Visualization of Protocols

The following diagrams illustrate the experimental workflow and the logical structure of the method validation process.

G node_start node_start node_process node_process node_output node_output A Standard/Sample Weighing B Dissolution in Methanol A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm filter) C->D E HPLC Injection D->E F Data Acquisition (UV at 420 nm) E->F G Peak Integration & Quantification F->G H Final Report G->H

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

G center Method Validation specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Logical relationships of key parameters in analytical method validation.

Conclusion

The described HPLC-UV method provides a reliable and efficient tool for the quantitative analysis of this compound. The method is linear, precise, and accurate over the specified concentration range. With its straightforward mobile phase composition and common C18 column, this protocol can be readily implemented in most analytical laboratories for routine quality control of samples containing the target analyte.

References

Application of 2-[(o-Nitrophenyl)azo]-p-cresol in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(o-Nitrophenyl)azo]-p-cresol, a monoazo dye, holds significant potential for the coloration of synthetic textile fibers. Its molecular structure, characterized by the presence of an azo chromophore (-N=N-) linking an o-nitrophenyl group and a p-cresol moiety, makes it suitable for application as a disperse dye. Disperse dyes are non-ionic colorants with low water solubility, ideal for dyeing hydrophobic fibers like polyester and nylon. The application of this dye typically involves high-temperature and high-pressure techniques to ensure efficient dye penetration and fixation within the polymer matrix of the fibers, resulting in vibrant and durable colorations.

These application notes provide a comprehensive overview of the synthesis, dyeing procedures, and expected performance characteristics of this compound on polyester fabric. The detailed protocols are intended to serve as a foundational guide for researchers in the fields of textile chemistry and materials science.

Application Notes

Chemical Structure:

  • IUPAC Name: 4-methyl-2-[(2-nitrophenyl)diazenyl]phenol[1]

  • Synonyms: 2-Hydroxy-5-methyl-2'-nitroazobenzene, 4-Methyl-2-(2-(2-nitrophenyl)diazenyl)phenol[1]

  • CAS Number: 1435-71-8[1]

  • Molecular Formula: C₁₃H₁₁N₃O₃[1]

  • Molecular Weight: 257.25 g/mol [2]

Suitable Substrates:

Due to its non-ionic and hydrophobic nature, this compound is primarily used as a disperse dye for synthetic fibers. The most common application is on:

  • Polyester (Polyethylene terephthalate - PET): This is the most suitable substrate, where high-temperature dyeing methods facilitate the diffusion of the dye into the fiber's amorphous regions.

  • Nylon (Polyamide): Can also be dyed with this type of dye, often exhibiting good fastness properties.

Dyeing Mechanism:

The dyeing of polyester with this compound is a physical process. At elevated temperatures (typically 120-130°C), the crystalline structure of the polyester fiber swells, allowing the finely dispersed, non-ionic dye molecules to penetrate and become trapped within the fiber as it cools and the structure contracts.[3][4] This physical entrapment results in good colorfastness.

Key Performance Characteristics:

Azo disperse dyes are known for providing a wide range of vibrant colors with good fastness properties.[5][6] For polyester dyed with this compound, the following performance characteristics are generally expected:

  • Good to Excellent Light Fastness: The dye is anticipated to show good resistance to fading upon exposure to light.

  • High Wash Fastness: Proper application and after-treatment will result in excellent resistance to color loss during laundering.

  • Good Rubbing (Crocking) Fastness: The dyed fabric is expected to have good resistance to color transfer when rubbed, in both dry and wet conditions.

  • Good Sublimation Fastness: This is a critical property for polyester, indicating the dye's resistance to vaporizing and transferring to other materials during heat treatments like ironing or storage at elevated temperatures.

Quantitative Data Summary

The following table summarizes the expected colorfastness properties of polyester fabric dyed with this compound. The ratings are based on standard ISO test methods, where 1 represents poor fastness and 5 represents excellent fastness for wash and rub fastness, and 1 represents poor and 8 represents excellent for light fastness.

Fastness PropertyTest MethodExpected Rating
Washing Fastness ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124
Light Fastness ISO 105-B025-6
Sublimation Fastness ISO 105-P01 (180°C)4-5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a diazotization and coupling reaction.

Materials:

  • o-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • p-Cresol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Diazotization of o-Nitroaniline:

    • In a 250 mL beaker, dissolve a specific molar equivalent of o-nitroaniline in a mixture of concentrated HCl and water.

    • Cool the beaker in an ice bath to maintain a temperature of 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while stirring continuously. Maintain the temperature below 5°C throughout the addition.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt solution.

  • Preparation of Coupling Component:

    • In a separate beaker, dissolve an equimolar amount of p-cresol in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath to 0-5°C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold p-cresol solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and a pH of 8-9 during the coupling reaction.

    • A colored precipitate of this compound will form.

    • Continue stirring for 1-2 hours in the ice bath to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the solid product with cold distilled water until the filtrate is neutral.

    • Dry the crude dye in an oven at 60°C.

    • Recrystallize the dried product from ethanol to obtain the purified dye.

Protocol 2: Dyeing of Polyester Fabric

This protocol details the high-temperature, high-pressure (HTHP) dyeing method for polyester.[3][7][8]

Materials:

  • Scoured and bleached polyester fabric

  • This compound dye

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of dye (e.g., 1% on weight of fabric) with an equal amount of dispersing agent and a small amount of water.

    • Add this paste to the dyebath containing water at a liquor ratio of 1:10 (1 part fabric to 10 parts water).

    • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3]

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Run the dyeing machine for 15 minutes at this temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2°C per minute.[3]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[3]

    • Cool the dyebath down to 70°C.

  • Reduction Clearing (After-treatment):

    • Drain the dyebath.

    • Rinse the dyed fabric with hot water.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a surfactant.[3]

    • Treat the fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[3][9][10]

    • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Drying:

    • Dry the dyed and treated fabric in an oven or a stenter.

Visualizations

Synthesis of this compound

Synthesis cluster_reactants Reactants oNitroaniline o-Nitroaniline DiazoniumSalt Diazonium Salt Intermediate oNitroaniline->DiazoniumSalt 1. Diazotization (NaNO₂, HCl, 0-5°C) pCresol p-Cresol FinalDye This compound pCresol->FinalDye in1 DiazoniumSalt->FinalDye 2. Azo Coupling (NaOH, 0-5°C) in2

Caption: Synthesis of this compound.

Experimental Workflow for Polyester Dyeing

DyeingWorkflow Prep Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.5) Dyeing HTHP Dyeing (130°C, 60 min) Prep->Dyeing Rinse1 Hot Rinse Dyeing->Rinse1 Reduction Reduction Clearing (NaOH, Na₂S₂O₄, 70-80°C) Rinse1->Reduction Rinse2 Hot & Cold Rinse Reduction->Rinse2 Drying Drying Rinse2->Drying FabricOut Dyed Fabric Output Drying->FabricOut FabricIn Polyester Fabric Input FabricIn->Prep

Caption: High-Temperature High-Pressure Dyeing Workflow.

References

Application Note: Gas Chromatography Method for the Analysis of p-Cresol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol (4-methylphenol) is a phenolic compound that originates from the bacterial metabolism of tyrosine in the intestine.[1] In healthy individuals, it undergoes detoxification through conjugation to form p-cresyl sulfate and p-cresylglucuronide, which are then excreted.[1] However, in conditions such as chronic kidney disease, the accumulation of p-cresol and its metabolites can lead to various toxic effects, including the promotion of oxidative stress and inflammation.[2][3] Consequently, the accurate and sensitive quantification of p-cresol and its derivatives in biological matrices is crucial for clinical research and drug development.

This application note provides a detailed gas chromatography (GC) method for the analysis of p-cresol and its derivatives. The protocols cover sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis.

Experimental Protocols

Sample Preparation: Extraction of p-Cresol from Serum/Plasma

This protocol describes the extraction of free and total (free + conjugated) p-cresol from serum or plasma samples.

a. Free p-Cresol Extraction

  • To 500 µL of serum or plasma in a glass tube, add an appropriate internal standard.

  • Acidify the sample to approximately pH 2 with hydrochloric acid (HCl).[4]

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., methylene chloride or ethyl ether) and vortexing for 1 minute.[4]

  • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

  • Transfer the organic (upper) layer to a new tube.

  • Repeat the extraction (steps 3-5) for a total of two extractions.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

b. Total p-Cresol Extraction (with Hydrolysis)

  • To 500 µL of serum or plasma, add an internal standard.

  • To release conjugated cresols, perform acid hydrolysis by adding a strong mineral acid (e.g., concentrated HCl) and heating the sample. This step should be optimized for time and temperature to ensure complete hydrolysis without degradation.[4][5]

  • After cooling, proceed with the liquid-liquid extraction as described for free p-cresol (steps 2-7 above).

Derivatization: Silylation

To improve the volatility and chromatographic separation of cresol isomers, a derivatization step is necessary. Silylation of the phenolic hydroxyl group is a common and effective method.[3]

  • Reconstitute the dried extract from the sample preparation step in 100 µL of a suitable solvent (e.g., dichloromethane).

  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][6]

  • Cap the vial tightly and heat at 60-80°C for 30 minutes.[3]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Autosampler

GC Conditions:

Parameter Value
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[3]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]

| Oven Program | Initial temperature of 80°C for 2 minutes, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, and hold for 5 minutes.[3] |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and/or Full Scan for identification

| SIM Ions for TMS-derivatized p-cresol | m/z 165 (quantifier), m/z 91, m/z 180 (qualifiers)[3] |

Quantitative Data

The following table summarizes typical performance data for the GC-MS analysis of p-cresol in biological samples. Values can vary based on the specific matrix and instrumentation.

AnalyteMatrixLODLOQRecovery (%)Reference
p-CresolSerum-0.5 mg/L97.9 (for p-nitrophenylsulfate as a model)[1]
p-CresolSmoked Foods-40 µg/kg>70[7]
Cresol IsomersSewage Sludge---[6]
p-CresolUrine2 µg/mL-94[4]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the key signaling pathways associated with p-cresol toxicity.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Serum/Plasma Sample hydrolysis Acid Hydrolysis (for total p-cresol) sample->hydrolysis Optional extraction Liquid-Liquid Extraction sample->extraction hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (MSTFA/BSTFA) evaporation->derivatization gcms GC-MS Injection derivatization->gcms data Data Acquisition (Scan/SIM) gcms->data quant Quantification data->quant

Caption: Experimental workflow for GC-MS analysis of p-cresol.

p_cresol_metabolism pCresol p-Cresol CYP450 Cytochrome P450 pCresol->CYP450 Metabolism QuinoneMethide Reactive Quinone Methide Intermediate CYP450->QuinoneMethide Binding Covalent Binding QuinoneMethide->Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Binding Cytotoxicity Hepatotoxicity/ Cytotoxicity Binding->Cytotoxicity

Caption: Metabolic activation of p-cresol leading to hepatotoxicity.

oxidative_stress_pathway pCresol p-Cresol / p-Cresyl Sulfate ROS Increased Reactive Oxygen Species (ROS) pCresol->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Inflammation Inflammation OxidativeStress->Inflammation DiseaseProgression Disease Progression (e.g., CKD, CVD) CellularDamage->DiseaseProgression Inflammation->DiseaseProgression

Caption: p-Cresol-induced oxidative stress pathway.

Conclusion

The gas chromatography method detailed in this application note provides a robust and sensitive approach for the quantification of p-cresol and its derivatives in biological samples. The protocol, which includes sample extraction, silylation, and GC-MS analysis, is suitable for research and clinical applications where accurate measurement of these uremic toxins is required. The provided diagrams of the experimental workflow and associated toxicological pathways offer a comprehensive overview for researchers in the field.

References

Application Note: Monitoring the Synthesis of 2-[(o-Nitrophenyl)azo]-p-cresol using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for monitoring the synthesis of the azo dye 2-[(o-Nitrophenyl)azo]-p-cresol via thin-layer chromatography (TLC). The synthesis involves a two-step diazotization and azo coupling reaction. TLC is a simple, rapid, and cost-effective chromatographic technique essential for tracking the consumption of starting materials (o-nitroaniline and p-cresol) and the formation of the desired azo product.[1][2] This document outlines detailed experimental procedures for both the synthesis and the TLC analysis, intended for researchers in organic synthesis and drug development.

Introduction

The synthesis of azo dyes is a fundamental process in organic chemistry, widely used in various industries, including textiles, printing, and pharmaceuticals.[3] The target compound, this compound, is synthesized through the diazotization of o-nitroaniline, followed by an azo coupling reaction with p-cresol.[3][4]

Monitoring the progress of this reaction is crucial to ensure optimal yield and purity. Thin-layer chromatography (TLC) is an invaluable analytical tool for this purpose, allowing for the qualitative assessment of a reaction's progress by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][5] This note details the application of TLC to effectively monitor this specific synthesis.

Reaction Scheme

The overall synthesis proceeds in two main stages:

  • Diazotization: o-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the o-nitrobenzene diazonium salt.[6]

  • Azo Coupling: The highly reactive diazonium salt is then added to an alkaline solution of p-cresol to yield the final product, this compound.[3]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling o_nitroaniline o-Nitroaniline reagents1 NaNO₂ / HCl 0-5 °C o_nitroaniline->reagents1 diazonium o-Nitrobenzene Diazonium Salt reagents2 Alkaline Solution 0-10 °C diazonium->reagents2 reagents1->diazonium p_cresol p-Cresol p_cresol->reagents2 product This compound reagents2->product G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_samples 1. Prepare Samples (Reactants & Reaction Mixture) spot_plate 2. Spot Samples on TLC Plate Baseline prep_samples->spot_plate dev_chamber 3. Develop Plate in Solvent Chamber spot_plate->dev_chamber dry_plate 4. Dry Plate and Mark Solvent Front dev_chamber->dry_plate visualize 5. Visualize Spots (Visible/UV Light) dry_plate->visualize interpret 6. Calculate Rf Values & Interpret Results visualize->interpret

References

Application Notes and Protocols for Evaluating the Biological Activity of Azo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent a diverse and significant class of organic molecules.[1][2] While traditionally recognized for their extensive use as dyes and pigments in various industries, there is a growing interest in their pharmacological potential.[1][3] Numerous studies have revealed that azo compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] This has positioned them as promising scaffolds in drug discovery and development.[5]

These application notes provide a comprehensive set of standardized protocols for the systematic evaluation of the biological activities of newly synthesized azo compounds, designed for researchers in academia and the pharmaceutical industry.

General Experimental Workflow

The evaluation of a new azo compound typically follows a multi-step screening process to determine its biological profile. This workflow begins with the characterization of the compound, followed by a series of in vitro assays to assess its activity in key therapeutic areas.

General_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis A Azo Compound Synthesis B Purification & Characterization (NMR, IR, Mass Spec) A->B C Stock Solution Preparation (e.g., in DMSO) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Antimicrobial Assay (e.g., MIC) C->E F Antioxidant Assay (e.g., DPPH) C->F G Anti-inflammatory Assay (e.g., Protein Denaturation) C->G H Enzyme Inhibition Assay C->H I Calculate IC50 / MIC Values D->I E->I F->I G->I H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: Overall workflow for the biological evaluation of azo compounds.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG-2) in 96-well plates at a density of 1 x 10⁴ cells per well in 200 µL of culture medium.[6][7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the azo compounds (e.g., 5 to 1000 µg/mL) in the culture medium.[6][7] After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for another 24 to 72 hours at 37°C with 5% CO₂.[6][7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation
Azo CompoundConcentration (µg/mL)Absorbance (570 nm)Cell Viability (%)IC₅₀ (µg/mL)
Compound X0 (Control)0.950100rowspan="5">Calculate from dose-response curve
100.81085.3
500.48050.5
1000.25026.3
2500.11011.6
Positive ControlVariesVariesVariesKnown Value

Workflow and Conceptual Pathway

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Azo Compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway Azo Azo Compound Cell Cancer Cell Azo->Cell Enters Mito Mitochondrial Stress Cell->Mito Induces Casp Caspase Activation Mito->Casp Triggers Apop Apoptosis (Cell Death) Casp->Apop Leads to

Caption: Conceptual pathway of azo compound-induced apoptosis.

Antimicrobial Activity Assay

The antimicrobial potential of azo compounds can be initially screened using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) to quantify their activity.[8][9]

Experimental Protocol (Agar Well Diffusion & MIC)
  • Microbial Culture Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[8][9] Adjust the turbidity to 0.5 McFarland standard.

  • Agar Plate Inoculation: Uniformly spread 100 µL of the microbial suspension over the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the azo compound solution (at a specific concentration, e.g., 1 mg/mL) into each well. Also, include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

  • MIC Determination (Broth Microdilution):

    • In a 96-well plate, add 100 µL of broth to each well.

    • Add 100 µL of the azo compound stock solution to the first well and perform two-fold serial dilutions across the plate.

    • Add 10 µL of the standardized microbial suspension to each well.

    • Incubate under the same conditions as above. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation
Azo CompoundTest MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Compound YS. aureus1862.5
E. coli12125
C. albicans1562.5
CiprofloxacinS. aureus252
(Positive Control)E. coli281
FluconazoleC. albicans224
(Positive Control)

Workflow Diagram

Antimicrobial_Workflow cluster_0 Agar Well Diffusion (Screening) cluster_1 Broth Microdilution (MIC Determination) A Prepare Microbial Inoculum (0.5 McFarland) B Swab onto Agar Plate A->B C Create Wells & Add Compound B->C D Incubate (24-48h) C->D E Measure Zone of Inhibition (mm) D->E F Perform Serial Dilutions of Compound in 96-well Plate E->F If Active G Inoculate with Microbe F->G H Incubate (24-48h) G->H I Determine Lowest Concentration with No Visible Growth (MIC) H->I

Caption: Workflow for antimicrobial screening and MIC determination.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[10][11] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10]

Experimental Protocol
  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10]

  • Reaction Mixture: In a test tube or 96-well plate, add 1.5 mL of the azo compound solution in methanol at various concentrations (e.g., 5-30 µg/mL) to 0.5 mL of the DPPH solution.[10]

  • Incubation: Vigorously shake the mixture and incubate in the dark at room temperature for 30 minutes.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.[10][11] Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:[11]

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Value: Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) by plotting the scavenging percentage against the compound concentration.[10]

Data Presentation
Azo CompoundConcentration (µg/mL)Absorbance (517 nm)Scavenging Activity (%)IC₅₀ (µg/mL)
DPPH Control00.8900rowspan="5">Calculate from dose-response curve
Compound Z50.65027.0
100.46048.3
200.23074.2
300.15083.1
Ascorbic AcidVariesVariesVariesKnown Value

Workflow Diagram

DPPH_Workflow A Prepare Azo Compound and DPPH solutions B Mix Sample and DPPH A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Protein Denaturation Assay

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of protein denaturation.[12] The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin, is considered a valid screen for anti-inflammatory properties.[12][13]

Experimental Protocol
  • Reaction Mixture: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the azo compound at varying concentrations (e.g., 10-50 µg/mL).[12]

  • Control: A similar volume of distilled water serves as the control. Diclofenac sodium can be used as a standard reference drug.[13]

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.[13]

  • Heating: Induce denaturation by heating the mixtures at 70°C in a water bath for 5-20 minutes.[12][13]

  • Cooling: After heating, allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.[12]

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation
Azo CompoundConcentration (µg/mL)Absorbance (660 nm)% Inhibition of Denaturation
Control00.7500
Compound A100.58022.7
200.41045.3
300.29061.3
400.21072.0
500.14081.3
Diclofenac Sodium500.11085.3

Enzyme Inhibition Assay

Azo compounds can act as inhibitors for various enzymes, a property that is crucial for drug development.[14] A general protocol for assessing enzyme inhibition involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

General Protocol
  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, its specific substrate, and the azo compound (inhibitor).[15]

  • Pre-incubation: In a cuvette or 96-well plate, mix the enzyme with different concentrations of the azo compound. Allow this mixture to pre-incubate for a set period (e.g., 5-15 minutes) to permit inhibitor binding.[15]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[15]

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The wavelength depends on the substrate/product.[15]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration.

  • Calculation: Determine the percentage of inhibition using the formula:

    • % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14]

Data Presentation
Azo CompoundInhibitor Concentration (µM)Enzyme Activity (Rate)% InhibitionIC₅₀ (µM)
No Inhibitor00.1000rowspan="5">Calculate from dose-response curve
Compound B10.08218.0
100.05149.0
500.02575.0
1000.01189.0
Standard InhibitorVariesVariesVariesKnown Value

References

Application Notes and Protocols for Testing the Mutagenicity of Azo Dyes using Salmonella typhimurium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent a significant class of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals. Due to their widespread use, it is crucial to assess their potential mutagenicity. The bacterial reverse mutation assay, commonly known as the Ames test, is a well-established method for identifying chemical mutagens. However, the standard Ames test protocol is often insufficient for detecting the mutagenicity of azo dyes. This is because many azo dyes are not directly mutagenic but require metabolic activation to exert their genotoxic effects.

The primary mechanism of azo dye mutagenicity involves a two-step process:

  • Reductive Cleavage: The azo bond (-N=N-) is cleaved by azoreductase enzymes, which are present in liver microsomes and gut bacteria. This reduction breaks the dye molecule into its constituent aromatic amines.

  • Oxidative Activation: The resulting aromatic amines are then metabolically activated, primarily by cytochrome P450 enzymes in the liver, into reactive electrophilic intermediates that can bind to DNA and induce mutations.

Therefore, a modified Ames test protocol that incorporates a reductive step is necessary for the accurate assessment of azo dye mutagenicity. This document provides a detailed protocol for testing the mutagenicity of azo dyes using Salmonella typhimurium strains with a modified S9 metabolic activation system.

Key Experimental Protocols

Bacterial Strains

The most commonly used Salmonella typhimurium strains for testing azo dye mutagenicity are:

  • TA98: Detects frameshift mutagens.

  • TA100: Detects base-pair substitution mutagens.

These strains contain specific mutations in the histidine operon, rendering them unable to synthesize histidine (His⁻). The assay measures the rate of reverse mutations that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Modified S9 Metabolic Activation System

To facilitate both the reductive cleavage of the azo bond and the subsequent oxidative activation of the resulting aromatic amines, a modified metabolic activation system is employed. This typically involves the use of a liver post-mitochondrial fraction (S9) from a species with high azoreductase activity, such as the hamster, and the addition of flavin mononucleotide (FMN) as a cofactor for the azoreductase enzymes.

Preparation of Hamster Liver S9 Mix (10 mL):

ComponentVolume/AmountFinal Concentration
Hamster Liver S9 (uninduced)1.0 mL10% (v/v)
MgCl₂/KCl solution (0.4 M MgCl₂, 1.65 M KCl)2.0 mL8 mM MgCl₂, 33 mM KCl
Sodium Phosphate Buffer (0.2 M, pH 7.4)5.0 mL100 mM
Glucose-6-Phosphate (1 M)0.05 mL5 mM
NADP (0.1 M)0.04 mL4 mM
Flavin Mononucleotide (FMN) (0.01 M)0.1 mL0.1 mM
Sterile Distilled Water1.81 mL-

All components should be sterile and kept on ice.

Pre-incubation Ames Test Protocol for Azo Dyes

The pre-incubation method is recommended as it allows for the azo reduction to occur under optimal conditions before plating.[1]

Materials:

  • Salmonella typhimurium tester strains (TA98, TA100) overnight cultures

  • Test azo dye, dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., 2-Aminoanthracene for S9-activated conditions)

  • Negative/solvent control

  • Modified Hamster Liver S9 mix (with FMN)

  • Top agar (0.6% agar, 0.5% NaCl, with trace amounts of histidine and biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

Procedure:

  • Preparation: Prepare serial dilutions of the test azo dye. Prepare fresh S9 mix and keep it on ice. Melt the top agar and maintain it at 45°C in a water bath.

  • Pre-incubation: In sterile test tubes, add the following in order:

    • 0.1 mL of bacterial culture

    • 0.1 mL of the test dye solution (or control)

    • 0.5 mL of the modified S9 mix (or phosphate buffer for experiments without metabolic activation)

  • Incubation: Gently vortex the tubes and incubate them at 37°C for 20-30 minutes in a shaking incubator.[2]

  • Plating: After incubation, add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Solidification and Incubation: Gently tilt and rotate the plate to ensure an even distribution of the top agar. Allow the top agar to solidify completely. Invert the plates and incubate them at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).

Data Presentation

The following tables summarize representative quantitative data from Ames tests performed on various azo dyes and their metabolites.

Table 1: Mutagenicity of Benzidine-Based Azo Dyes in Salmonella typhimurium TA98 with Modified S9 Activation

CompoundConcentration (µ g/plate )Mean Revertant Colonies ± SD
Solvent Control (DMSO) 025 ± 4
Direct Black 38 1085 ± 9
50250 ± 21
100480 ± 35
Direct Blue 6 1060 ± 7
50180 ± 15
100350 ± 28
Benzidine (metabolite) 1150 ± 12
5600 ± 45
101100 ± 89
2-Aminoanthracene (Positive Control) 2.51500 ± 120

Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature.[3][4]

Table 2: Mutagenicity of Other Azo Dyes in Salmonella typhimurium TA100 with Modified S9 Activation

CompoundConcentration (µ g/plate )Mean Revertant Colonies ± SD
Solvent Control (DMSO) 0120 ± 15
Methyl Orange 50280 ± 25
100550 ± 48
250980 ± 76
Congo Red 50250 ± 22
100490 ± 41
250850 ± 69
2-Aminoanthracene (Positive Control) 2.52200 ± 180

Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature.[3]

Mandatory Visualizations

Metabolic Activation Pathway of Azo Dyes

The following diagram illustrates the two-step metabolic activation of a representative benzidine-based azo dye.

G cluster_reduction Step 1: Reductive Cleavage cluster_oxidation Step 2: Oxidative Activation AzoDye Benzidine-Based Azo Dye AromaticAmines Benzidine (Aromatic Amine) AzoDye->AromaticAmines Azoreductase (in S9/bacteria) + FMN ReactiveIntermediate N-hydroxylated Aromatic Amine AromaticAmines->ReactiveIntermediate Cytochrome P450 (e.g., CYP1A2 in S9) DNA_Adduct DNA Adducts ReactiveIntermediate->DNA_Adduct Spontaneous or Enzymatic Esterification Mutagenesis Mutagenesis DNA_Adduct->Mutagenesis Leads to

Caption: Metabolic activation of a benzidine-based azo dye.

Experimental Workflow for the Modified Ames Test

This diagram outlines the key steps in the pre-incubation Ames test for assessing azo dye mutagenicity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare S. typhimurium overnight culture D Combine culture, dye/control, and S9 mix in test tubes A->D B Prepare test dye solutions and controls B->D C Prepare modified S9 mix (with FMN) C->D E Pre-incubate at 37°C (20-30 min) D->E F Add top agar and pour onto minimal glucose plates E->F G Incubate plates at 37°C (48-72 hours) F->G H Count revertant colonies G->H I Analyze dose-response and compare to controls H->I

Caption: Experimental workflow for the modified Ames test.

References

Application Notes and Protocols for the Colorimetric Sensor: 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential application of 2-[(o-Nitrophenyl)azo]-p-cresol as a colorimetric sensor. This document outlines the synthesis of the compound, a general protocol for its use in colorimetric sensing of metal ions, and the underlying signaling mechanism.

Introduction

Azo dyes are a class of organic compounds characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Their extended π-conjugated systems are responsible for their vibrant colors, making them suitable for various applications, including as colorimetric sensors. The interaction of the azo moiety and other functional groups on the aromatic rings with specific analytes can lead to a noticeable change in color, which can be detected by the naked eye or quantified using spectrophotometry.

This compound is an azo dye with potential for use as a colorimetric sensor. The presence of the hydroxyl (–OH) and nitro (–NO2) groups, in addition to the azo linkage, provides potential coordination sites for metal ions and other analytes. Upon binding with an analyte, the electronic properties of the molecule are altered, resulting in a shift in its maximum absorbance wavelength (λmax) and a corresponding color change. This principle allows for the qualitative and quantitative determination of various analytes. While specific quantitative performance data for this particular sensor is not extensively available in the literature, this document provides a generalized framework for its application based on the known behavior of similar azo dye-based sensors.

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the diazotization of o-nitroaniline followed by a coupling reaction with p-cresol.[1]

Materials:

  • o-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • p-Cresol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Protocol:

  • Diazotization of o-Nitroaniline:

    • In a beaker, dissolve a specific molar equivalent of o-nitroaniline in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the o-nitroaniline solution. Maintain the temperature between 0-5 °C.

    • Continue stirring for 30 minutes to ensure the complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide to form the phenoxide ion.

    • Cool this alkaline solution of p-cresol in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the alkaline p-cresol solution with vigorous stirring. Maintain the temperature below 10 °C.

    • A colored precipitate of this compound will form.

    • Continue stirring the reaction mixture for an additional 15-20 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the crude product using a Buchner funnel.

    • Wash the precipitate with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

    • Dry the purified product in a desiccator.

Colorimetric Sensing Application: General Protocol

This protocol provides a general procedure for utilizing this compound for the colorimetric detection of metal ions. The specific analyte, solvent system, and concentrations may need to be optimized based on the target application.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., ethanol, methanol, or DMSO).

  • Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺) of known concentrations.

  • Buffer solutions for pH control.

  • UV-Vis spectrophotometer and cuvettes.

Protocol:

  • Preparation of Sensor Solution:

    • Prepare a working solution of this compound of a specific concentration (e.g., 1 x 10⁻⁴ M) by diluting the stock solution in the chosen solvent.

  • Colorimetric Assay:

    • In a series of test tubes, add a fixed volume of the sensor solution.

    • To each test tube, add varying concentrations of the target metal ion solution.

    • Include a blank sample containing only the sensor solution and the solvent.

    • For selectivity studies, add solutions of different metal ions to separate test tubes containing the sensor solution.

    • Allow the solutions to equilibrate for a specific time (e.g., 5-10 minutes) at room temperature.

    • Observe and record any visible color changes.

  • Spectrophotometric Analysis:

    • Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 300-700 nm).

    • Determine the maximum absorbance wavelength (λmax) of the sensor alone and in the presence of the analyte.

    • Plot the absorbance at the new λmax (or the change in absorbance at the original λmax) against the concentration of the analyte to generate a calibration curve.

Data Presentation

SensorAnalyteSolvent SystemLimit of Detection (LOD)Linear RangeObserved Color ChangeReference
Azo Dye ACu²⁺Ethanol/Water2.1 nM0-10 µMPurple to Blue[2]
Azo Dye BSn²⁺Ethanol/Water3.6 nM0-12 µMPurple to Orange[2]
Azo Dye CAl³⁺Ethanol/Water-0-15 µMPurple to Lavender[2]
Azo Dye DFe³⁺Semi-aqueous--Yellow to Dark Brown[3]
Azo Dye ENi²⁺Semi-aqueous--Yellowish[3]
Azo Dye FCo²⁺Semi-aqueous--Yellowish[3]

Note: The data in this table is for illustrative purposes and is derived from studies on different azo dye-based sensors. Experimental validation is required to determine the specific performance of this compound.

Signaling Pathway and Experimental Workflow

The colorimetric sensing mechanism of this compound is based on the formation of a coordination complex with the target analyte, typically a metal ion. The lone pair of electrons on the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group can act as binding sites.

Proposed Signaling Pathway:

G Proposed Signaling Pathway of this compound Sensor This compound (Free Ligand) Complex Sensor-Metal Ion Complex Sensor->Complex Chelation Analyte Metal Ion (Mn+) Analyte->Complex Color_Change Color Change (Visual Detection) Complex->Color_Change Spectral_Shift Shift in λmax (Spectrophotometric Detection) Complex->Spectral_Shift

Caption: Proposed signaling pathway for the colorimetric detection of metal ions.

Experimental Workflow:

G Experimental Workflow for Colorimetric Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sensor Prepare Sensor Solution Mix Mix Sensor and Analyte Prep_Sensor->Mix Prep_Analyte Prepare Analyte Solutions Prep_Analyte->Mix Incubate Incubate Mix->Incubate Visual Visual Observation Incubate->Visual UV_Vis UV-Vis Spectroscopy Incubate->UV_Vis Data Data Analysis UV_Vis->Data

Caption: General experimental workflow for colorimetric sensing.

Logical Relationship of Chelation:

Caption: Logical relationship of the chelation process.

Conclusion

This compound is a readily synthesizable azo dye with the structural features necessary for functioning as a colorimetric sensor. The protocols provided herein offer a solid foundation for its synthesis and application in the detection of various analytes, particularly metal ions. While further research is required to establish the specific analytical performance of this compound, the general principles and methodologies outlined in these notes are expected to be broadly applicable. Researchers are encouraged to optimize the experimental conditions for their specific analytes of interest to achieve the desired sensitivity and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(o-Nitrophenyl)azo]-p-cresol and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and their corresponding solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Decomposition of the Diazonium Salt: The diazonium salt of o-nitroaniline is unstable, especially at elevated temperatures.[1][2]Maintain a strict temperature range of 0-5°C during the entire diazotization and coupling process. Use an ice-salt bath for efficient cooling.
2. Incorrect pH for Coupling: The azo coupling reaction with phenols like p-cresol is highly pH-dependent and requires alkaline conditions to activate the phenol.[3][4]Ensure the p-cresol solution is sufficiently alkaline (pH 9-10) before and during the addition of the diazonium salt solution. Use a pH meter or indicator paper to monitor the pH.
3. Slow Diazotization of o-Nitroaniline: The nitro group in o-nitroaniline deactivates the aromatic ring, making the diazotization reaction slower than with other anilines.[1]Allow for a sufficient reaction time for the diazotization to complete, typically 15-30 minutes, while maintaining a low temperature.
4. Impure Reactants: The purity of the starting materials, o-nitroaniline and p-cresol, is crucial for a successful reaction.Use freshly purified or high-purity grade reactants. Impurities in the starting materials can lead to side reactions and lower yields.
Formation of a Tarry or Oily Product 1. Temperature Too High: Allowing the reaction temperature to rise can lead to the formation of phenolic byproducts from the decomposition of the diazonium salt.Strictly control the temperature below 5°C throughout the reaction.
2. Incorrect Rate of Addition: Adding the diazonium salt solution too quickly to the p-cresol solution can cause localized overheating and side reactions.Add the diazonium salt solution slowly and with continuous, efficient stirring to ensure proper mixing and heat dissipation.[5]
Product is Difficult to Purify 1. Presence of Side Products: Side reactions, such as the formation of triazenes or other azo dyes from impurities, can complicate purification.Optimize reaction conditions (temperature, pH, stoichiometry) to minimize side reactions. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be effective for purification.
2. Incomplete Reaction: Unreacted starting materials can co-precipitate with the product.Ensure the reaction goes to completion by allowing for adequate reaction time and using appropriate stoichiometry.
Color of the Product is Off (e.g., brownish instead of the expected reddish-orange) 1. Presence of Impurities: Impurities from side reactions or starting materials can affect the final color of the azo dye.[5]Purify the product thoroughly, for example, by recrystallization, to remove colored impurities.
2. Oxidation: The product may be susceptible to air oxidation, which can alter its color.Dry the final product under vacuum and store it in a dark, airtight container to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of o-nitroaniline?

A1: The diazotization of o-nitroaniline should be carried out at a low temperature, typically between 0°C and 5°C.[2] This is critical because the resulting diazonium salt is thermally unstable and can decompose at higher temperatures, leading to a significant decrease in yield.

Q2: Why is an alkaline pH necessary for the coupling reaction with p-cresol?

A2: An alkaline pH (typically 9-10) is essential for the azo coupling reaction with phenols like p-cresol because it facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[3][4] This increased nucleophilicity enhances the electrophilic attack by the diazonium salt on the aromatic ring, leading to a higher yield of the azo dye.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the decomposition of the diazonium salt to form phenols and nitrogen gas, especially if the temperature is not kept low. Another potential side reaction is the formation of triazenes if the diazonium salt reacts with unreacted amine. The presence of impurities in the starting materials can also lead to the formation of other unwanted azo dyes.

Q4: How can I monitor the progress of the reaction?

A4: The formation of the azo dye is typically accompanied by the appearance of a deeply colored precipitate (usually reddish-orange for this specific compound). The completion of the reaction can be qualitatively assessed by the cessation of further precipitate formation upon the addition of the diazonium salt solution. For a more quantitative analysis, techniques like thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials.

Q5: What is a typical yield for the synthesis of this compound?

A5: A reported yield for the synthesis of this compound is 58%. However, the yield can be significantly influenced by the optimization of reaction conditions.

Data Presentation

The following table summarizes the key reaction parameters and their impact on the yield of azo dye synthesis. While specific quantitative data for this compound is limited in the literature, the following represents general trends observed in similar azo coupling reactions.

Parameter Condition Effect on Yield Reference
Diazotization Temperature 0-5°COptimal for diazonium salt stability and high yield.[2]
> 10°CSignificant decrease in yield due to decomposition of the diazonium salt.[6]
Coupling pH (with phenols) 9-10Optimal for activating the phenol and achieving high yield.[3][4][6]
< 7 (acidic)Low to no yield as the phenol is not sufficiently activated.[3][4]
> 11Can lead to side reactions and decreased yield.[6]
Reactant Stoichiometry (NaNO₂:o-nitroaniline) 1:1 to 1.1:1Generally optimal to ensure complete diazotization without excessive side reactions.General Knowledge
Rate of Addition Slow and controlledMinimizes localized temperature increases and side reactions, leading to higher yield and purity.[5][5]
RapidCan lead to the formation of tars and byproducts, reducing the overall yield.General Knowledge

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard methods for azo dye synthesis.

Materials:

  • o-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • p-Cresol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part 1: Diazotization of o-Nitroaniline

  • In a beaker, dissolve a specific molar amount of o-nitroaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water, using a slight molar excess compared to the o-nitroaniline.

  • Slowly add the sodium nitrite solution dropwise to the cold o-nitroaniline solution while maintaining vigorous stirring. Ensure the temperature does not rise above 5°C during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution is the o-nitrobenzenediazonium chloride.

Part 2: Azo Coupling with p-Cresol

  • In a separate, larger beaker, dissolve a molar equivalent of p-cresol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline p-cresol solution in an ice bath to 0-5°C.

  • Slowly add the previously prepared cold o-nitrobenzenediazonium chloride solution to the cold alkaline p-cresol solution with constant and efficient stirring.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the purified this compound.

  • Dry the purified product in a vacuum oven.

Visualizations

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Workup & Purification o_nitroaniline o-Nitroaniline dissolve Dissolve o_nitroaniline->dissolve hcl_water HCl + Water hcl_water->dissolve cool_diaz Cool to 0-5°C dissolve->cool_diaz add_nitrite Add NaNO₂ dropwise cool_diaz->add_nitrite na_nitrite Sodium Nitrite Solution na_nitrite->add_nitrite stir_diaz Stir for 15-30 min add_nitrite->stir_diaz diazonium_salt o-Nitrobenzenediazonium Chloride Solution stir_diaz->diazonium_salt add_diazonium Add Diazonium Salt diazonium_salt->add_diazonium p_cresol p-Cresol dissolve_cresol Dissolve p_cresol->dissolve_cresol naoh_solution NaOH Solution naoh_solution->dissolve_cresol cool_cresol Cool to 0-5°C dissolve_cresol->cool_cresol cool_cresol->add_diazonium stir_couple Stir for 30 min add_diazonium->stir_couple product_formation Precipitate Formation stir_couple->product_formation filtration Vacuum Filtration product_formation->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize wash->recrystallize dry Dry recrystallize->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Decomposition of Diazonium Salt start->cause1 cause2 Incorrect pH for Coupling start->cause2 cause3 Incomplete Diazotization start->cause3 cause4 Impure Reactants start->cause4 solution1 Maintain Temperature at 0-5°C cause1->solution1 Address solution2 Ensure Alkaline pH (9-10) for Coupling cause2->solution2 Address solution3 Allow Sufficient Reaction Time cause3->solution3 Address solution4 Use High-Purity Reactants cause4->solution4 Address

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-[(o-Nitrophenyl)azo]-p-cresol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Possible Cause Suggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly to promote crystal formation over oiling.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration of the compound. 2. Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to further decrease solubility.
Low Recovery Yield Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor and cool to recover more product. 2. Ensure the minimum amount of hot solvent is used for dissolution. 3. Use a solvent system where the compound has lower solubility at cold temperatures. A common solvent for similar azo dyes is an ethanol/water mixture.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.1. Perform a hot filtration of the dissolved crude product to remove insoluble impurities. 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb the desired product, so use sparingly. 3. A second recrystallization may be necessary to achieve high purity.

Column Chromatography Issues

Problem Possible Cause Suggested Solution
Poor Separation of Compound and Impurities Inappropriate solvent system (mobile phase) or stationary phase.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for azo dyes is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). 2. If isomers are present, a different stationary phase (e.g., alumina instead of silica gel) or a solvent system with different selectivity may be required.
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Compound Does Not Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A gradient elution may be effective.
Band Tailing or Streaking The compound is interacting too strongly with the stationary phase, or the column is overloaded.1. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions. 2. Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. 3. Reduce the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are likely unreacted starting materials, namely o-nitroaniline and p-cresol. Additionally, side-products from the diazotization and coupling reaction may be present. This can include isomers of the desired product, such as the compound formed by coupling at the ortho position to the hydroxyl group of p-cresol, or tarry decomposition products of the diazonium salt.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Based on literature for similar azo dyes derived from p-cresol, ethanol or an ethanol/water mixture is a good starting point.[1] The crude solid should be dissolved in a minimum amount of hot ethanol, and then water can be added dropwise until the solution becomes slightly turbid. Reheating to get a clear solution followed by slow cooling should yield purified crystals.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each collected fraction on a TLC plate and develop it in the same solvent system used for the column. Fractions containing the pure compound (as determined by a single spot with the correct Rf value) can then be combined.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification, such as a second recrystallization or column chromatography, may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Start with ethanol or an ethanol/water mixture. Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until persistent cloudiness is observed, then add a few drops of hot ethanol to redissolve and clarify the solution before allowing it to cool.

  • Isolation: Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase and Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.

  • Sample Preparation and Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is compatible with the mobile phase (e.g., dichloromethane). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₁₃H₁₁N₃O₃257.25179Colored Solid
o-NitroanilineC₆H₆N₂O₂138.1271-72Yellow to orange crystalline solid
p-CresolC₇H₈O108.1434-36Colorless to yellowish solid

Note: The melting point of the crude product will likely be lower and broader than that of the pure compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor filter->mother_liquor dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine impure_fractions Impure Fractions tlc->impure_fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Common side reactions in azo dye synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during azo dye synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during azo dye synthesis?

A1: The two most critical parameters are temperature and pH. Temperature control, especially during the diazotization step, is crucial to prevent the decomposition of the unstable diazonium salt. The pH of the reaction mixture significantly influences the rate and selectivity of the coupling reaction.

Q2: Why is a low temperature (0-5 °C) essential for the diazotization step?

A2: Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of phenols and nitrogen gas, which reduces the yield of the desired azo dye.[1][2][3] Maintaining a low temperature minimizes this decomposition.

Q3: How does pH affect the azo coupling reaction?

A3: The optimal pH for azo coupling depends on the nature of the coupling component. For coupling with phenols, a mildly alkaline pH (typically 9-10) is required to deprotonate the phenol to the more reactive phenoxide ion.[4] For coupling with aromatic amines, a slightly acidic pH (typically 4-5) is used to prevent the formation of triazene byproducts from the reaction at the amino group, while still having a sufficient concentration of the free amine for the C-coupling reaction to occur.[4][5][6]

Q4: What are triazenes and how can their formation be avoided?

A4: Triazenes are byproducts formed from the reaction of the diazonium salt with the amino group (N-coupling) of an unreacted aromatic amine instead of the aromatic ring (C-coupling).[7] Their formation can be minimized by controlling the pH of the coupling reaction to be slightly acidic (pH 4-5), which protonates the amino group and favors electrophilic substitution on the aromatic ring.[4][5][6]

Q5: My final azo dye product is insoluble. What can I do?

A5: The solubility of azo dyes varies greatly depending on their structure. If your product is insoluble in common solvents, you can try a range of polar and non-polar organic solvents.[8] For purification, a two-solvent recrystallization system might be effective.[9] If the dye contains acidic or basic functional groups, its solubility can be altered by adjusting the pH of the solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during azo dye synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Azo Dye 1. Decomposition of Diazonium Salt: The temperature during diazotization was too high.[1][2][3] 2. Incorrect pH for Coupling: The pH was not optimal for the specific coupling component.[4][10][11] 3. Inactive Coupling Component: The coupling component is not sufficiently activated (lacks a strong electron-donating group).1. Ensure the diazotization reaction is maintained between 0-5 °C using an ice-salt bath. Prepare the diazonium salt solution just before use. 2. Adjust the pH of the coupling reaction mixture to the optimal range for your specific coupling component (see Table 1). 3. Use a more activated coupling component or consider modifying the existing one to increase its reactivity.
Unexpected Color of the Final Product 1. Formation of Side Products: Contamination with byproducts such as phenols (from diazonium salt decomposition) or triazenes can alter the color.[7] 2. Incorrect Coupling Position: Coupling may have occurred at an unintended position on the aromatic ring (e.g., ortho instead of para). 3. pH Indicator Effect: The color of some azo dyes is pH-sensitive.1. Follow the recommended procedures to minimize side reactions (temperature and pH control). Purify the product by recrystallization. 2. Ensure the primary coupling position (usually para) is not blocked. Steric hindrance can also influence the position of coupling. 3. Check the pH of the final solution and adjust if necessary. The color of the dye in solution may differ from its solid-state color.
Oily Product That Does Not Solidify 1. Presence of Impurities: Unreacted starting materials or oily side products can prevent crystallization. 2. Product is an Oil at Room Temperature: The melting point of the azo dye may be below room temperature.1. Attempt to purify the product. Techniques like column chromatography or extraction can be used to remove impurities. Seeding the oil with a small crystal of the pure compound (if available) can induce crystallization. 2. Try to induce crystallization by cooling the product in an ice bath or by scratching the inside of the flask with a glass rod. If it remains an oil, it may need to be handled as a liquid product.
Precipitation During Diazotization 1. Low Solubility of the Diazonium Salt: Some diazonium salts have low solubility in the reaction medium.1. This is not always a problem, and the suspension can often be used directly in the coupling step. Ensure vigorous stirring to maintain a homogeneous mixture.
Color Fades Over Time 1. Decomposition of the Azo Dye: Some azo dyes are sensitive to light, air (oxidation), or changes in pH.1. Store the purified dye in a dark, airtight container. For solutions, use freshly prepared samples and protect them from light.

Data Presentation

Table 1: Optimal pH for Azo Coupling Reactions
Coupling Component TypeExampleOptimal pH RangeRationale
PhenolsPhenol, 2-Naphthol9 - 10Deprotonation to the more reactive phenoxide ion is required for efficient coupling.[4]
AnilinesAniline, N,N-Dimethylaniline4 - 5Prevents N-coupling (triazene formation) by protonating the amino group, while allowing for C-coupling.[4][5][6]
Substituted PhenolsSalicylic Acid, Resorcinol8 - 10Similar to phenols, a basic medium is needed to activate the hydroxyl group.
Naphthols1-Naphthol, 2-Naphthol9 - 10Requires alkaline conditions to form the naphthoxide ion for effective coupling.
Table 2: Thermal Stability of Diazonium Salts
Diazonium SaltOnset Decomposition Temperature (°C)Notes
Aniline Diazonium Salt27.21Decomposition can be significant even at room temperature over 24 hours.[1]
Benzenediazonium FluoborateHigher than the chloride saltFluoborate salts are generally more stable and can sometimes be isolated as solids.[3]
Diazonium Salts with Electron-Donating GroupsGenerally more stableOrtho and para electron-donating substituents can improve the stability of the diazonium salt.[3]

Experimental Protocols

Synthesis of Methyl Orange
  • Diazotization of Sulfanilic Acid:

    • Dissolve 5 g of sulfanilic acid and 2 g of sodium carbonate in 100 ml of water.

    • To this solution, add a solution of 2 g of sodium nitrite in 15 ml of water.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4 ml of concentrated HCl in 25 ml of water with constant stirring.[12]

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve 3 ml of dimethylaniline in a mixture of 15 ml of water and 3 ml of concentrated HCl.[12]

  • Coupling Reaction:

    • Slowly add the cold dimethylaniline solution to the diazotized sulfanilic acid solution, which should be kept in the ice bath.

    • A reddish color should appear.

    • After the addition is complete, make the solution slightly alkaline by adding approximately 40 ml of 10% NaOH solution until the color turns orange.[12]

  • Isolation and Purification:

    • Add 30 g of sodium chloride to the reaction mixture and heat to 50-60 °C to salt out the dye.

    • Cool the mixture to room temperature and filter the precipitated methyl orange using vacuum filtration.

    • The crude product can be recrystallized from hot water.[12]

Synthesis of Sudan I
  • Diazotization of Aniline:

    • In a reaction tube, combine 50 mg of freshly distilled aniline, 0.25 mL of concentrated (12M) HCl, and 0.5 mL of distilled water.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of 40 mg of sodium nitrite in 0.5 mL of water and add it dropwise to the aniline solution while maintaining the temperature at 0-5 °C.[12]

  • Preparation of the Coupling Component Solution:

    • In another reaction tube, dissolve 78 mg of 2-naphthol in 0.5 mL of 3M NaOH and cool it in an ice bath.[12]

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the 2-naphtholate solution with stirring.

    • A bright red precipitate of Sudan I should form.

    • Keep the reaction mixture in the ice bath for 15 minutes with occasional agitation.[12]

  • Isolation and Purification:

    • Filter the solid product using a Hirsch funnel and wash it with cold distilled water.

    • The crude Sudan I can be recrystallized from ethanol.[12]

Synthesis of Para Red
  • Diazotization of p-Nitroaniline:

    • In a round-bottom flask, add 1 g of p-nitroaniline to a solution of 1 mL of concentrated sulfuric acid in 10 mL of distilled water, with stirring in an ice bath.

    • Slowly add a solution of 0.5 g of sodium nitrite in 2 mL of distilled water.

  • Preparation of the Coupling Component Solution:

    • Dissolve 1 g of 2-naphthol in 10 mL of 2.5 M sodium hydroxide.

  • Coupling Reaction:

    • Add the 2-naphthol solution to the diazonium salt solution in the ice bath with vigorous stirring.

    • A red suspension will form. Continue stirring at 0 °C for 20 minutes.

    • Acidify the mixture with 1 M sulfuric acid.

  • Isolation and Purification:

    • Filter the red precipitate and wash it with distilled water.

    • The product can be dried under vacuum. Recrystallization can be performed from a suitable organic solvent like ethanol or glacial acetic acid.

Visualizations

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization Step cluster_coupling Coupling Step amine Aromatic Amine diazonium_salt Diazonium Salt amine->diazonium_salt Nitrosation na_no2_hcl NaNO2 + HCl (0-5°C) na_no2_hcl->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye Electrophilic Aromatic Substitution coupling_component Coupling Component (Phenol or Aniline) coupling_component->azo_dye ph_control pH Control ph_control->azo_dye TroubleshootingFlowchart decision decision issue issue solution solution start Start Synthesis check_yield Low Yield? start->check_yield check_color Unexpected Color? check_yield->check_color No issue_low_yield Low Yield check_yield->issue_low_yield Yes end Successful Synthesis check_color->end No issue_color Unexpected Color check_color->issue_color Yes solution_temp Solution: Maintain 0-5°C during diazotization issue_low_yield->solution_temp Possible Cause: Diazonium Decomposition solution_ph_coupling Solution: Adjust pH for coupling component issue_low_yield->solution_ph_coupling Possible Cause: Incorrect Coupling pH solution_temp->check_color solution_ph_coupling->check_color solution_purify Solution: Purify by recrystallization issue_color->solution_purify Possible Cause: Side Products solution_ph_final Solution: Check and adjust final pH issue_color->solution_ph_final Possible Cause: Product is a pH indicator solution_purify->end solution_ph_final->end

References

Technical Support Center: Optimizing P-Cresol Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-cresol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of coupling reactions applicable to p-cresol?

P-cresol can undergo several types of coupling reactions, each with distinct mechanisms and products. The most common classes include:

  • Oxidative Coupling: This reaction typically uses an oxidizing agent like iron(III) chloride (FeCl₃) to form C-C or C-O bonds, leading to dimeric and oligomeric products.[1][2]

  • Palladium-Catalyzed Cross-Coupling: These are highly versatile methods for forming C-C, C-N, and C-O bonds. For phenols like p-cresol, the hydroxyl group is typically converted into a better leaving group (e.g., triflate, tosylate) to participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4]

  • Azo Coupling: This is an electrophilic substitution reaction where p-cresol reacts with a diazonium salt (e.g., benzene diazonium chloride) in a basic medium to form an azo compound.[5][6]

  • Enzymatic Coupling: Specific enzymes can catalyze the oxidation and coupling of p-cresol, often leading to highly selective products like p-hydroxybenzaldehyde.[7][8]

Q2: In oxidative coupling, how can I control the selectivity between different isomers?

In the oxidative coupling of p-cresol using FeCl₃, two main dimeric products are formed: the ortho-ortho (o-o) direct-linked dimer and the ortho-para (o-p) direct-linked dimer, also known as Pummerer's ketone.[1] Selectivity can be influenced by the concentration of the p-cresol solution.

  • High Concentration: Using a highly concentrated aqueous solution of p-cresol favors the formation of the desired o-o linked dimer.[1][9] In these conditions, the dimeric product tends to precipitate as oil droplets, which prevents it from undergoing further oxidation to form trimers or other oligomers.[1]

Q3: What are the key parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction with a p-cresol derivative?

Optimizing Pd-catalyzed reactions requires a systematic approach, as multiple parameters interact.[10] Key variables include:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most critically, the phosphine ligand is crucial for catalytic activity and stability.[4][11]

  • Base: The base plays a vital role in the catalytic cycle. Common choices range from weaker bases like carbonates (K₂CO₃) and phosphates (K₃PO₄) to strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu).[12][13]

  • Solvent: The solvent must dissolve the reactants and catalyst system. Common choices include toluene, dioxane, THF, and DMF.[10][13]

  • Temperature: Most coupling reactions are run at elevated temperatures, typically between 80-100°C, to ensure a reasonable reaction rate.[12]

  • Purity and Stoichiometry: Reactant purity is critical. Ensure all reagents, especially solvents and bases, are free of oxygen and water, which can deactivate the catalyst or cause side reactions.[14]

Troubleshooting Guides

Guide 1: Oxidative Coupling of p-Cresol

Problem Possible Cause Recommended Solution Citation
Low Yield of Dimer Insufficient oxidizing agent.Increase the concentration of FeCl₃ relative to p-cresol.[1]
Reaction time is not optimal.Monitor the reaction over time to determine the point of maximum dimer formation before significant oligomerization occurs.[1]
Poor Selectivity (High o-p Dimer) Reaction concentration is too low.Increase the initial concentration of the p-cresol aqueous solution. Higher concentrations favor the formation of the o-o linked dimer.[1][9]
Formation of Undesired Trimers/Oligomers The desired dimeric product remains in solution and undergoes further oxidation.Run the reaction in a highly concentrated p-cresol solution. This causes the dimer to precipitate, effectively removing it from the reaction mixture and preventing further oxidation.[1]

Guide 2: Palladium-Catalyzed Cross-Coupling of p-Cresol Derivatives

Problem Possible Cause Recommended Solution Citation
Low or No Conversion Inactive Catalyst: Pd(0) species is not generated efficiently or is deactivated by oxygen.Use a palladium pre-catalyst. Ensure all solvents and reagents are rigorously degassed using methods like sparging with an inert gas (N₂ or Ar) or freeze-pump-thaw cycles.[12][14]
Poor Ligand Choice: The ligand may not be suitable for the specific substrate or reaction type.Screen a panel of ligands. For challenging couplings (e.g., with aryl chlorides), bulky, electron-rich biaryl phosphine ligands are often effective.[11][13]
Incorrect Base/Solvent: The base may be too weak, or reactants may have poor solubility.Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). Screen solvents (e.g., Toluene, Dioxane, 2-MeTHF, DMF) to improve solubility and reaction rate.[10][13]
Side Reaction: Protodeboronation (Suzuki) The boronic acid/ester is unstable under the reaction conditions, often due to excess water or harsh basicity.Use anhydrous conditions with a base like K₃PO₄. Alternatively, use more robust boronic acid derivatives like pinacol esters (BPin) or MIDA boronates.[13]
Side Reaction: Homocoupling Presence of oxygen in the reaction mixture.Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.[13]
Side Reaction: Hydrodehalogenation A β-hydride elimination pathway is competing with the desired reductive elimination.This is often ligand-dependent. Choose a ligand known to promote reductive elimination over β-hydride elimination.[14][15]

Data & Reaction Parameters

Table 1: General Conditions for Pd-Catalyzed Cross-Coupling of Aryl (Pseudo)halides
Reaction Type Typical Pd Source Common Ligands Common Bases Common Solvents Citation
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHF, H₂O[10][13]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, RuPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane[12][15]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, P(t-Bu)₃Et₃N, i-Pr₂NH (amine bases)THF, DMF, Acetonitrile[16][17]

Experimental Protocols

Protocol 1: Selective Oxidative Coupling of p-Cresol to form the o-o Dimer

This protocol is based on the methodology described for favoring ortho-ortho linkage.[1]

Materials:

  • p-Cresol

  • Iron(III) chloride (FeCl₃)

  • Deionized water

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Reaction Mixture: Prepare a highly concentrated aqueous solution of p-cresol (e.g., 1.5 x 10⁻¹ M).

  • Initiation of Reaction: To the stirring p-cresol solution, add a solution of FeCl₃ as the oxidizing agent. The molar ratio of FeCl₃ to p-cresol should be optimized, but a starting point can be a 1:1 or higher ratio.

  • Reaction Conditions: Allow the reaction to proceed at a controlled temperature (e.g., 25°C) with continuous stirring.

  • Observation: As the reaction progresses, the dimeric product, which is insoluble in water, will begin to precipitate from the reaction system as oil droplets. This separation is key to preventing further oxidation.[1]

  • Workup and Isolation: After the desired reaction time (e.g., 24 hours), separate the oil droplets from the aqueous phase. The product can then be purified using standard techniques such as column chromatography.

  • Analysis: Characterize the product using techniques like NMR and mass spectrometry to confirm the structure and assess the purity and isomeric ratio.

Protocol 2: General Procedure for Screening Pd-Catalyzed Cross-Coupling Reactions

This protocol provides a general workflow for optimizing the coupling of a p-cresol derivative (Ar-X, where X=OTf, Br, etc.) with a coupling partner.

Materials:

  • p-Cresol derivative (Ar-X)

  • Coupling partner (e.g., boronic acid, amine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert atmosphere reaction vials (e.g., microwave vials with septa)

Procedure:

  • Array Preparation (in a glovebox or under inert gas):

    • To an array of reaction vials, add the p-cresol derivative (1.0 equiv).

    • Add the coupling partner (typically 1.2-1.5 equiv).

    • Add the base (typically 2.0-3.0 equiv).

    • Add the palladium catalyst/pre-catalyst (typically 0.5–2.0 mol%).

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath (e.g., 100°C).

  • Monitoring: Allow the reactions to stir for a set time (e.g., 12-24 hours). Monitor progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.

  • Analysis and Optimization:

    • After the reaction time, quench the reactions and analyze the conversion and yield for each set of conditions.

    • Based on the results, perform a second round of optimization, narrowing the range of the most successful parameters (e.g., testing different ligands with the best base/solvent combination).

Visualizations

pCresol p-Cresol FeCl3 FeCl3 (Oxidizing Agent) o_o_dimer ortho-ortho Dimer (Desired Product) pCresol->o_o_dimer High Concentration o_p_dimer ortho-para Dimer (Pummerer's Ketone) pCresol->o_p_dimer Low Concentration trimer Trimer & Oligomers (Over-oxidation) o_o_dimer->trimer Further Oxidation o_p_dimer->trimer Further Oxidation

Caption: Oxidative coupling pathways of p-cresol with FeCl₃.

cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization start Define Substrates: p-Cresol Derivative + Partner select_params Select Initial Parameters: - Pd Catalyst (1-2 mol%) - Ligand Screen - Base Screen - Solvent Screen start->select_params run_rxns Run Parallel Reactions (e.g., 80-100°C, 12h) select_params->run_rxns analyze Analyze Results (LC-MS, GC-MS) run_rxns->analyze identify_lead Identify Best Condition(s) (Highest Conversion/Yield) analyze->identify_lead optimize_vars Systematically Vary: - Temperature - Concentration - Catalyst Loading identify_lead->optimize_vars run_optimized Run Optimized Reaction optimize_vars->run_optimized analyze_final Final Analysis & Isolation run_optimized->analyze_final scale_up scale_up analyze_final->scale_up Proceed to Scale-up

Caption: General workflow for optimizing a Pd-catalyzed cross-coupling reaction.

cluster_reactants Reactants pd0 L₂Pd⁰ pd_complex1 L₂PdII(Ar)(X) pd0->pd_complex1 Oxidative Addition pd_complex2 L₂PdII(Ar)(R) pd_complex1->pd_complex2 Transmetalation (+ Base) pd_complex2->pd0 Reductive Elimination product Ar-R (Product) pd_complex2->product arx Ar-X (p-Cresol Derivative) arx->pd_complex1 rboronic R-B(OR)₂ (Boronic Ester) rboronic->pd_complex1

References

Troubleshooting solubility issues of 2-[(o-Nitrophenyl)azo]-p-cresol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(o-Nitrophenyl)azo]-p-cresol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is an azo dye with the following properties:

PropertyValueSource
CAS Number 1435-71-8[1]
Molecular Formula C13H11N3O3[1]
Molecular Weight 257.24 g/mol [1]
Calculated log10WS (Water Solubility) -4.19[1]
Calculated logP (Octanol/Water Partition Coefficient) 4.024[1]

The calculated log10 of water solubility (log10WS) of -4.19 indicates that this compound is sparingly soluble in water.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

Due to its low water solubility, dissolving this compound in purely aqueous solutions can be challenging. Here are several troubleshooting steps you can take:

  • Use a Co-solvent: Organic solvents in which the compound is more soluble can be used as a co-solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions of poorly soluble compounds for use in biological assays.

  • Adjust the pH: The solubility of phenolic compounds like p-cresol can be influenced by pH. The presence of the phenolic hydroxyl group suggests that solubility may increase in alkaline conditions (pH > 8) due to deprotonation, forming a more soluble phenolate salt. Conversely, solubility might also be affected by extreme acidic conditions.

  • Gentle Heating and Sonication: Gentle heating of the solution can help increase the rate of dissolution. Additionally, sonication can be used to break down aggregates and enhance solubilization.

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent like DMSO at a high concentration first. Then, dilute the stock solution into your aqueous buffer to the desired final concentration. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low.

Q3: What is a reliable organic solvent for preparing a stock solution of this compound?

Based on general practices for similar azo dyes and poorly soluble organic molecules, Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions. It is a polar aprotic solvent capable of dissolving a wide range of compounds. Ethanol can also be a suitable choice.

Q4: What is the recommended procedure for preparing a stock solution for cell-based assays?

Please refer to the detailed "Experimental Protocol for Preparation of a Stock Solution" in the section below. This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.

Q5: Are there any known biological activities or signaling pathways affected by this compound?

While specific studies on this compound are limited, the biological activity of its parent compound, p-cresol, has been investigated. p-Cresol is known to:

  • Inhibit ERK/p38 Signaling: It has been shown to inhibit the phosphorylation of ERK1/2 and p38 mitogen-activated protein kinases.[2]

  • Reduce Reactive Oxygen Species (ROS) Production: p-cresol can inhibit the production of ROS.[2]

  • Inhibit Enzyme Activity: p-cresol can act as a competitive inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9.[3]

Given these activities of the p-cresol moiety, it is plausible that this compound could exhibit similar effects. Azo compounds, in general, have also been identified as enzyme inhibitors.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer. The final concentration of DMSO is too low to maintain solubility. The compound's solubility limit in the final aqueous buffer has been exceeded.- Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Decrease the final concentration of the compound in your working solution.- Perform a solubility test with varying percentages of DMSO to determine the optimal concentration.
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the solvent or under experimental conditions.- Ensure the stock solution is clear and free of precipitates before each use.- Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution at -20°C or -80°C to minimize degradation.
Observed cytotoxicity in cell-based assays. The concentration of the compound or the co-solvent (e.g., DMSO) may be too high.- Perform a dose-response curve to determine the optimal non-toxic concentration of the compound.- Include a vehicle control (aqueous buffer with the same concentration of DMSO) to assess the effect of the solvent on cell viability.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., DMSO or ethanol) to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 257.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Methodology:

  • Weigh out 2.57 mg of this compound using an analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial.

  • Add 1 mL of anhydrous DMSO to the tube/vial.

  • Vortex the mixture thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_purity Is the compound pure? start->check_purity use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) check_purity->use_cosolvent Yes adjust_ph Adjust pH of Aqueous Solution check_purity->adjust_ph No, but issue persists prepare_stock Prepare a Concentrated Stock Solution use_cosolvent->prepare_stock apply_energy Apply Gentle Heat or Sonication adjust_ph->apply_energy apply_energy->prepare_stock dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute precipitate Does it precipitate? dilute->precipitate success Success: Compound Dissolved precipitate->success No troubleshoot_precipitation Troubleshoot Precipitation (see guide) precipitate->troubleshoot_precipitation Yes troubleshoot_precipitation->use_cosolvent

Caption: A logical workflow for troubleshooting solubility problems.

pCresol_Signaling_Pathway Potential Signaling Pathway Influenced by p-Cresol Moiety cluster_ros ROS Production cluster_mapk MAPK Pathway cluster_inflammation Inflammatory Response pCresol This compound (via p-cresol moiety) ROS Reactive Oxygen Species (ROS) pCresol->ROS Inhibits ERK ERK1/2 pCresol->ERK Inhibits Phosphorylation p38 p38 pCresol->p38 Inhibits Phosphorylation Inflammation Inflammation ROS->Inflammation Promotes ERK->Inflammation Promotes p38->Inflammation Promotes

Caption: Potential inhibitory effects on key signaling pathways.

References

Long-term stability and storage conditions for 2-[(o-Nitrophenyl)azo]-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability, storage, and handling of 2-[(o-Nitrophenyl)azo]-p-cresol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Long-Term Stability and Storage Conditions

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool and dry location (e.g., 2-8 °C)Prevents thermal degradation and potential isomerization.
Light Store in an amber or opaque vial, away from direct lightAzo compounds can be light-sensitive and may undergo photochemical degradation or trans-cis isomerization.
Atmosphere Tightly sealed container, consider storing under an inert atmosphere (e.g., argon or nitrogen)Protects from moisture and oxidation, which can degrade the compound.
Purity Ensure the compound is free from impuritiesImpurities from synthesis, such as residual acids or bases, can catalyze degradation.

Signs of Degradation:

Users should visually inspect the compound before use. Signs of potential degradation include:

  • Color Change: A noticeable change from its expected color (typically a reddish or orange powder) may indicate decomposition.

  • Clumping or Caking: This could suggest moisture absorption.

  • Inconsistent Experimental Results: A decrease in performance, such as a loss of color intensity in solution or a shift in its response range, can be an indicator of degradation.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or Unexpected Color in Solution

  • Possible Cause 1: pH of the Solvent: The color of many azo dyes is pH-dependent. Ensure the pH of your solvent or buffer is appropriate for your application.

  • Troubleshooting Step 1: Measure the pH of your solution. Adjust as necessary with a suitable buffer.

  • Possible Cause 2: Contamination: Contamination of the solvent or the compound itself can lead to unexpected color changes.

  • Troubleshooting Step 2: Use high-purity solvents and ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Degradation of the Compound: As mentioned above, a color change can be a sign of degradation.

  • Troubleshooting Step 3: If degradation is suspected, it is recommended to use a fresh batch of the compound.

Issue 2: Poor Solubility

  • Possible Cause 1: Inappropriate Solvent: this compound, being an organic compound, may have limited solubility in aqueous solutions.

  • Troubleshooting Step 1: Test solubility in a small amount of various organic solvents such as ethanol, methanol, DMSO, or DMF. For aqueous applications, preparing a concentrated stock solution in an organic solvent that is miscible with water may be necessary.

  • Possible Cause 2: Low Temperature of the Solvent: Solubility often decreases at lower temperatures.

  • Troubleshooting Step 2: Gently warm the solvent while dissolving the compound, but be cautious of potential thermal degradation if heated excessively.

Issue 3: Inaccurate Results in pH Indication Assays

  • Possible Cause 1: Incorrect Concentration: The concentration of the indicator can affect the accuracy of the pH measurement.

  • Troubleshooting Step 1: Optimize the concentration of the this compound solution for your specific titration or assay.

  • Possible Cause 2: Interference from Other Substances: Components in the sample matrix may interfere with the indicator's color change.

  • Troubleshooting Step 2: Perform a control experiment with the indicator in a simple buffer to confirm its performance. If interference is suspected, sample preparation to remove interfering substances may be required.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: While a specific shelf life has not been determined through formal long-term stability studies, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), aryl azo compounds are generally stable for several years.[1] It is good laboratory practice to re-evaluate the compound's performance if it has been stored for an extended period.

Q2: How can I tell if my compound has degraded?

A2: Visual inspection for color changes or changes in physical state (e.g., clumping) is the first step. Functionally, a decrease in performance, such as diminished color intensity in solution or a shift in its pH transition range, would indicate degradation.[2]

Q3: Is this compound sensitive to light?

A3: Yes, many azo compounds are sensitive to light and can undergo photo-isomerization or degradation.[2] It is crucial to store the compound in a light-protected container and minimize its exposure to light during experiments.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for aryl azo dyes include photochemical degradation upon exposure to light and reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, which can lead to the formation of aromatic amines. Thermal degradation can also occur at elevated temperatures.

Q5: Can I use this compound as a pH indicator?

A5: Yes, many azo dyes with hydroxyl and nitro functional groups exhibit pH-indicating properties due to changes in their electronic structure with varying proton concentrations.[3][4] The specific pH range of the color transition for this compound would need to be determined experimentally.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is for the synthesis of the compound, which is a common procedure in organic chemistry labs and provides insight into its handling.

Materials:

  • o-Nitroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • p-Cresol

  • Sodium hydroxide

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization of o-Nitroaniline:

    • Dissolve a specific molar equivalent of o-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.

  • Preparation of the Coupling Solution:

    • Dissolve a molar equivalent of p-cresol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold p-cresol solution with constant stirring.

    • A colored precipitate of this compound should form.

    • Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitate using vacuum filtration and wash it with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

    • Dry the purified crystals in a desiccator.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification dissolve_amine Dissolve o-Nitroaniline in HCl and water cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO2 solution cool_amine->add_nitrite stir_diazonium Stir for 15-20 min add_nitrite->stir_diazonium mix_solutions Add diazonium salt solution to p-cresol solution stir_diazonium->mix_solutions dissolve_cresol Dissolve p-Cresol in NaOH solution cool_cresol Cool to 0-5 °C dissolve_cresol->cool_cresol cool_cresol->mix_solutions stir_coupling Stir for 30 min mix_solutions->stir_coupling filter_product Filter precipitate stir_coupling->filter_product wash_product Wash with cold water filter_product->wash_product recrystallize Recrystallize from ethanol wash_product->recrystallize dry_product Dry the final product recrystallize->dry_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Color start Inconsistent or Unexpected Color in Solution check_ph Is the pH of the solvent correct? start->check_ph adjust_ph Adjust pH with a suitable buffer check_ph->adjust_ph No check_contamination Is there any potential contamination? check_ph->check_contamination Yes resolved Issue Resolved adjust_ph->resolved use_pure_reagents Use high-purity solvents and clean glassware check_contamination->use_pure_reagents Yes check_degradation Is the compound degraded? check_contamination->check_degradation No use_pure_reagents->resolved use_fresh_compound Use a fresh batch of the compound check_degradation->use_fresh_compound Yes unresolved Issue Persists (Contact Technical Support) check_degradation->unresolved No use_fresh_compound->resolved

Caption: Troubleshooting inconsistent color issues.

References

Overcoming matrix interference in the analysis of p-cresol derivatives in urine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of p-cresol and its derivatives in urine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing p-cresol and its derivatives in urine?

A1: The primary challenge is the complexity of the urine matrix, which contains a high concentration of endogenous and exogenous compounds.[1][2] These substances can cause significant matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[1][3] Additionally, p-cresol and its derivatives (p-cresyl sulfate and p-cresyl glucuronide) are often present as conjugates, requiring a hydrolysis step before analysis.[4][5]

Q2: What are the common methods to mitigate matrix interference in urine analysis?

A2: Several strategies can be employed to reduce matrix effects, including:

  • Sample Dilution: A simple and effective method to reduce the concentration of interfering components.[6][7][8]

  • Sample Preparation Techniques: More advanced methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering substances.[9][10]

  • Derivatization: Chemical derivatization can improve the analytical properties of p-cresol, enhancing sensitivity and potentially moving the analyte to a region of the chromatogram with less interference.[11][12]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the samples can help to compensate for matrix effects.[1]

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended to correct for matrix effects and variations in sample processing.[13]

Q3: What are p-cresol derivatives and why is their analysis important?

A3: p-Cresol is a microbial metabolite derived from the amino acid tyrosine in the gut.[14][15] In the body, it is primarily metabolized into p-cresyl sulfate and p-cresyl glucuronide.[5][15][16] These compounds are uremic toxins that can accumulate in patients with chronic kidney disease and have been linked to various adverse health effects.[5][15] Their analysis is crucial for understanding disease pathogenesis and for monitoring patient health.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of p-cresol derivatives in urine.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing - Matrix overload on the analytical column.- Inappropriate mobile phase pH.- Dilute the sample further.- Optimize the sample preparation method to remove more interferences.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low Analyte Recovery - Inefficient extraction during sample preparation.- Incomplete hydrolysis of conjugates.- Analyte degradation.- Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH).[17] - Ensure complete hydrolysis by optimizing reaction time and temperature.[4][18] - Use a stable isotope-labeled internal standard to track and correct for losses.[13]
Significant Ion Suppression/Enhancement in LC-MS - Co-elution of matrix components with the analyte.- Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry.[3] - Enhance sample cleanup using a more rigorous SPE or LLE method.[9] - Dilute the sample, if sensitivity allows.[6][7]
High Variability Between Replicates - Inconsistent sample preparation.- Pipetting errors.- Matrix effects varying between samples.- Automate sample preparation steps where possible.- Use a calibrated positive displacement pipette for viscous samples.- Employ matrix-matched calibrators and stable isotope-labeled internal standards.[1][13]
Inability to Detect Low Concentrations of p-Cresol - Insufficient sensitivity of the analytical method.- Consider chemical derivatization to enhance the signal. Derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMIS-Cl) has been shown to increase sensitivity significantly.[11] - Concentrate the sample during the extraction process.- Use a more sensitive mass spectrometer.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to reduce matrix interference in the analysis of urinary p-cresol.

Protocol 1: Dilute-and-Shoot

This is the simplest sample preparation method, suitable for assays with high sensitivity where matrix effects are minimal.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine at 14,000 rpm for 10 minutes to pellet any particulate matter.[10][19]

  • Dilute the supernatant 1:10 with the initial mobile phase or a suitable buffer (e.g., 15 mM ammonium acetate, pH 6.8).[13]

  • Add an internal standard to the diluted sample.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup compared to dilution, effectively removing many interfering substances.

  • Sample Pre-treatment:

    • To 250 µL of urine, add a suitable buffer (e.g., aqueous ammonium acetate, pH 9.0) to a final volume of 1,800 µL.[13]

    • For total p-cresol analysis, perform acid hydrolysis prior to extraction by adding concentrated HCl and heating at 90-95°C for 60-90 minutes.[4][18][20]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol followed by 1 mL of the equilibration buffer (e.g., ammonium acetate buffer, pH 9.0).[13]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of LC-MS grade water followed by 1 mL of methanol to remove polar interferences.[13]

  • Elution:

    • Elute the analytes with two portions of 500 µL of 10% formic acid in an acetonitrile:methanol (3:2) mixture, followed by 500 µL of 10% formic acid in acetonitrile.[13]

  • Dry-down and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 60°C.[13]

    • Reconstitute the residue in a suitable volume of the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating analytes from a complex matrix based on their differential solubility in two immiscible liquids.

  • Sample Pre-treatment:

    • For total p-cresol, hydrolyze the urine sample by adding concentrated HCl and heating.[18][21]

    • Adjust the pH of the aqueous sample to be at least two units lower than the pKa of p-cresol (~10.2) to ensure it is in its neutral form.[9]

  • Extraction:

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the pre-treated urine sample.[9][18]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer 1-2 more times and combine the organic extracts.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for p-cresol and its derivatives.

Table 1: Comparison of Sample Preparation Methods

MethodAnalyte(s)MatrixRecovery (%)Key AdvantagesKey DisadvantagesReference(s)
Dilute-and-Shoot p-Cresol & derivativesUrineNot always reported; focus on mitigating suppressionFast, simple, high-throughputProne to significant matrix effects[13]
Solid-Phase Extraction (SPE) Chlorinated phenols & cresolsUrine72.3 - 109.9Good cleanup, can be automatedMore time-consuming and costly than dilution[22]
Liquid-Liquid Extraction (LLE) p-CresolPlasma>90%High recovery, effective cleanupCan be labor-intensive, uses organic solvents[21]
Derivatization (5-DMISC) p-CresolUrine, Plasma, Brain91 - 100Greatly enhanced sensitivity (up to 40-fold)Adds an extra step to the workflow[11]

Table 2: Method Detection and Quantification Limits

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
HPLC-Fluorescence p-CresolUrine10 ng/mL-[23][24]
LC-MS/MS (Derivatized) p-CresolUrine-100 pg/mL[11]
LC-MS/MS (Dilute-and-Shoot) o-CresolUrine0.06 µM0.21 µM[12]
HPLC-PDA p-CresolUrine20 ng/mL50 ng/mL[18]

Visualizations

Experimental Workflows

G cluster_0 Dilute-and-Shoot Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow cluster_2 Liquid-Liquid Extraction (LLE) Workflow D1 Urine Sample D2 Centrifuge D1->D2 D3 Dilute Supernatant D2->D3 D4 Add Internal Standard D3->D4 D5 Inject into LC-MS D4->D5 S1 Urine Sample (with Hydrolysis) S3 Load Sample S1->S3 S2 Condition SPE Cartridge S2->S3 S4 Wash Cartridge S3->S4 S5 Elute Analytes S4->S5 S6 Evaporate & Reconstitute S5->S6 S7 Inject into LC-MS S6->S7 L1 Urine Sample (with Hydrolysis & pH adjustment) L2 Add Organic Solvent & Vortex L1->L2 L3 Separate Layers L2->L3 L4 Collect Organic Layer L3->L4 L5 Evaporate & Reconstitute L4->L5 L6 Inject into LC-MS L5->L6

Caption: Comparative workflows for common urine sample preparation techniques.

Troubleshooting Logic

G Start Problem Encountered (e.g., Low Recovery, High Variability) CheckIS Check Internal Standard Performance Start->CheckIS Chromatography Review Chromatographic Conditions Start->Chromatography SamplePrep Review Sample Preparation Method CheckIS->SamplePrep IS OK Consult Consult Instrument Specialist CheckIS->Consult IS Fails Dilution Increase Sample Dilution SamplePrep->Dilution SPE_LLE Optimize SPE/LLE Protocol SamplePrep->SPE_LLE Column Change Analytical Column or Mobile Phase Chromatography->Column Dilution->SPE_LLE Failure Resolved Issue Resolved Dilution->Resolved Success Derivatization Consider Derivatization SPE_LLE->Derivatization Failure SPE_LLE->Resolved Success Derivatization->Chromatography Failure Derivatization->Resolved Success Column->Resolved Success Column->Consult Failure

References

Technical Support Center: Enhancing the Antimicrobial Potency of 2-[(o-Nitrophenyl)azo]-p-cresol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 2-[(o-Nitrophenyl)azo]-p-cresol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to synthesizing this compound derivatives?

The synthesis of these azo dyes typically involves a diazotization-coupling reaction.[1][2][3][4][5][6] First, a primary aromatic amine, in this case, o-nitroaniline, is converted into a diazonium salt using sodium nitrite and a strong acid like hydrochloric acid at low temperatures. This diazonium salt is then coupled with p-cresol in an alkaline medium to form the final this compound derivative.

Q2: What is the proposed mechanism of antimicrobial action for these derivatives?

While the exact mechanism is a subject of ongoing research, it is hypothesized that azo compounds can interfere with microbial metabolic pathways. The azo group (-N=N-) is crucial for their biological activity.[2][3] Some studies suggest that these compounds may inhibit essential enzymes or disrupt cell membrane integrity. The nitro group present in the o-nitrophenyl ring is an electron-withdrawing group that can enhance the antimicrobial potency.

Q3: How is the antimicrobial activity of these compounds typically evaluated?

The antimicrobial activity is commonly assessed using standard methods such as the agar disc diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC).[1][2][7][8][9][10] These tests are usually performed against a panel of Gram-positive and Gram-negative bacteria.[1][2]

Q4: What factors can influence the antimicrobial potency of these derivatives?

The antimicrobial activity is influenced by the nature and position of substituents on the aromatic rings.[11] For instance, the presence of electron-withdrawing groups like the nitro group can increase activity.[11] The overall structure and lipophilicity of the molecule also play a significant role in its ability to penetrate bacterial cell walls.

Troubleshooting Guide

Synthesis

Q5: I am getting a low yield of the final azo compound. What could be the issue?

Several factors could contribute to a low yield:

  • Incomplete diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.

  • Incorrect pH for coupling: The coupling reaction with p-cresol requires an alkaline medium (pH 8-10) to activate the phenol ring for electrophilic substitution. Check and adjust the pH of the p-cresol solution before adding the diazonium salt.

  • Purity of reagents: Use freshly prepared solutions and ensure the purity of your starting materials, o-nitroaniline and p-cresol.

Q6: The synthesized compound is difficult to purify. What purification techniques are recommended?

Recrystallization is a common method for purifying these azo dyes.[5] A suitable solvent system needs to be identified. Often, a mixture of solvents like ethanol-water or dioxane-pyridine can be effective.[12] Column chromatography can also be employed for more challenging purifications.

Antimicrobial Testing

Q7: My antimicrobial test results are inconsistent. What could be the cause?

Inconsistent results in antimicrobial susceptibility testing can arise from:

  • Compound solubility: Ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) before preparing dilutions for the assay. Precipitation of the compound will lead to inaccurate concentrations.

  • Inoculum density: The density of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard, to ensure reproducible results.[9]

  • Incubation conditions: Maintain consistent incubation times and temperatures as specified in the standard protocols (e.g., 24-48 hours at 37°C).[4]

Q8: The compound does not show any activity against Gram-negative bacteria. Is this expected?

Yes, it is not uncommon for azo compounds to exhibit higher activity against Gram-positive bacteria than Gram-negative bacteria.[13][14] The outer membrane of Gram-negative bacteria acts as an additional barrier, limiting the penetration of certain antimicrobial agents.

Data Presentation

Table 1: Antimicrobial Activity of p-Cresol Azo Derivatives (Zone of Inhibition in mm)

CompoundOrganismConcentrationZone of Inhibition (mm)Reference
p-chloroaniline derivativeStaphylococcus aureus300 mg/ml8.079[1][2]
p-chloroaniline derivativePseudomonas aeruginosa300 mg/ml6.16[1][2]
p-methoxyaniline derivativeStaphylococcus aureus300 mg/ml-[1][2]
p-methoxyaniline derivativePseudomonas aeruginosa300 mg/ml-[1][2]
Derivative A3Pseudomonas aeruginosa200 mg/ml18.417 ± 0.54645[1]
Derivative A3Staphylococcus aureus200 mg/ml16.000 ± 0.57735[1]
Derivative CStaphylococcus aureus300mg/ml21.433±0.676[1]
Derivative CPseudomonas aeruginosa300mg/ml625.33±0.796[1]

Note: '-' indicates that the data was not provided or the activity was not significant.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Diazotization of o-Nitroaniline: a. Dissolve o-nitroaniline in a solution of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C and stirring continuously. d. Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction: a. In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the freshly prepared diazonium salt solution to the p-cresol solution with constant stirring, maintaining the temperature below 5 °C. d. A colored precipitate of the azo dye will form. e. Continue stirring for another 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification: a. Filter the crude product using vacuum filtration. b. Wash the precipitate with cold water to remove any unreacted salts. c. Purify the crude product by recrystallization from a suitable solvent, such as ethanol. d. Dry the purified crystals in a desiccator.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

  • Preparation of Inoculum: a. From a pure culture of the test microorganism, prepare a bacterial suspension in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Application of Discs: a. Sterilize filter paper discs and impregnate them with a known concentration of the synthesized azo compound dissolved in a suitable solvent (e.g., DMSO). b. Place the impregnated discs onto the surface of the inoculated agar plate. c. A disc impregnated with the solvent alone should be used as a negative control. Standard antibiotic discs can be used as positive controls.

  • Incubation and Interpretation: a. Incubate the plates at 37 °C for 24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification o-Nitroaniline o-Nitroaniline NaNO2 + HCl (0-5°C) NaNO2 + HCl (0-5°C) o-Nitroaniline->NaNO2 + HCl (0-5°C) Diazonium Salt Diazonium Salt NaNO2 + HCl (0-5°C)->Diazonium Salt Azo Dye (Crude) Azo Dye (Crude) Diazonium Salt->Azo Dye (Crude) p-Cresol + NaOH p-Cresol + NaOH p-Cresol + NaOH->Azo Dye (Crude) Recrystallization Recrystallization Azo Dye (Crude)->Recrystallization Pure Azo Dye Pure Azo Dye Recrystallization->Pure Azo Dye

Caption: Workflow for the synthesis of this compound derivatives.

Antimicrobial_Action_Pathway Azo_Compound This compound Derivative Bacterial_Cell Bacterial Cell Azo_Compound->Bacterial_Cell Cell_Wall_Disruption Cell Wall/Membrane Disruption Bacterial_Cell->Cell_Wall_Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Bacterial_Cell->Enzyme_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Bacterial_Cell->DNA_Synthesis_Inhibition Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Synthesis_Inhibition->Cell_Death

Caption: Hypothesized antimicrobial action pathways of azo derivatives.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result? Start->Problem Synthesis_Issue Synthesis Problem? (e.g., Low Yield) Problem->Synthesis_Issue Yes Successful_Outcome Successful Outcome Problem->Successful_Outcome No Antimicrobial_Issue Antimicrobial Test Problem? (e.g., Inconsistent Results) Synthesis_Issue->Antimicrobial_Issue No Check_Temp_pH Check Diazotization Temp (0-5°C) & Coupling pH (8-10) Synthesis_Issue->Check_Temp_pH Yes Check_Solubility Ensure Complete Compound Solubility Antimicrobial_Issue->Check_Solubility Yes Antimicrobial_Issue->Successful_Outcome No Check_Temp_pH->Successful_Outcome Check_Inoculum Standardize Inoculum (0.5 McFarland) Check_Solubility->Check_Inoculum Check_Inoculum->Successful_Outcome

Caption: Troubleshooting workflow for common experimental issues.

References

Validation & Comparative

Comparative study of the antibacterial activity of different p-cresol derived azo dyes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the antibacterial properties of various azo dyes synthesized from p-cresol, providing key experimental data and methodologies for researchers in drug discovery and microbiology.

Azo dyes, a class of organic compounds characterized by the presence of a diazene functional group (–N=N–), have garnered significant interest for their diverse applications, including their potential as antimicrobial agents. This guide provides a comparative study of the antibacterial activity of different azo dyes derived from p-cresol, a common organic precursor. The data presented is compiled from scientific studies to offer a clear, evidence-based comparison for researchers, scientists, and professionals in drug development.

Performance Data Overview

The antibacterial efficacy of p-cresol derived azo dyes has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from key studies, presenting the zone of inhibition as a measure of antibacterial activity. A larger zone of inhibition indicates greater sensitivity of the bacteria to the dye.

Azo Dye Derivative of p-CresolBacterial StrainConcentrationZone of Inhibition (mm)Reference
Coupled with p-chloroanilineStaphylococcus aureus300 mg/ml8.079[1][2]
Pseudomonas aeruginosa300 mg/ml6.16[1][2]
Coupled with p-methoxyanilineStaphylococcus aureus300 mg/mlModerate Activity[1][2]
Pseudomonas aeruginosa300 mg/mlModerate Activity[1][2]
Azo Dye Derivative of p-CresolBacterial StrainZone of Inhibition (mm)Reference
Coupled with Aniline (2a)Escherichia coli13[3]
Staphylococcus aureus14[3]
Pseudomonas aeruginosa12[3]
Salmonella typhi11[3]
Coupled with o-Nitro aniline (2b)Escherichia coli14[3]
Staphylococcus aureus15[3]
Pseudomonas aeruginosa13[3]
Salmonella typhi12[3]
Coupled with p-Toluidine (2c)Escherichia coli12[3]
Staphylococcus aureus13[3]
Pseudomonas aeruginosa11[3]
Salmonella typhi10[3]
Coupled with α-Naphthylamine (2d)Escherichia coli15[3]
Staphylococcus aureus16[3]
Pseudomonas aeruginosa14[3]
Salmonella typhi13[3]
Coupled with Sulphanilic acid (2e)Escherichia coli11[3]
Staphylococcus aureus12[3]
Pseudomonas aeruginosa10[3]
Salmonella typhi09[3]
Coupled with m-Nitro aniline (2f)Escherichia coli13[3]
Staphylococcus aureus14[3]
Pseudomonas aeruginosa12[3]
Salmonella typhi11[3]
Coupled with Benzidine (2g)Escherichia coli16[3]
Staphylococcus aureus17[3]
Pseudomonas aeruginosa15[3]
Salmonella typhi14[3]
Coupled with Anthranilic acid (2h)Escherichia coli12[3]
Staphylococcus aureus13[3]
Pseudomonas aeruginosa11[3]
Salmonella typhi10[3]

Experimental Protocols

The evaluation of the antibacterial activity of p-cresol derived azo dyes is predominantly conducted using agar diffusion methods. The following is a detailed methodology based on the cited studies.

Synthesis of p-Cresol Derived Azo Dyes

The synthesis of these compounds generally involves a two-step diazotization and coupling reaction.[4]

  • Diazotization: A primary aromatic amine is dissolved in a mineral acid, such as hydrochloric acid, and cooled to 0-5°C.[5] An aqueous solution of sodium nitrite is then added dropwise to the cooled amine solution to form the diazonium salt.[5] The reaction temperature is maintained below 5°C as diazonium salts are unstable at higher temperatures.[4]

  • Azo Coupling: p-Cresol is dissolved in an alkaline solution, such as sodium hydroxide, and cooled. The previously prepared diazonium salt solution is then slowly added to the alkaline p-cresol solution with constant stirring, maintaining a low temperature. The resulting mixture is stirred for a period to allow for the coupling reaction to complete, leading to the formation of the colored azo dye. The product is then filtered, washed, and may be purified by recrystallization.

Antibacterial Activity Assay (Agar Well/Disc Diffusion Method)

The antibacterial activity of the synthesized azo dyes is commonly assessed using the agar well diffusion or disc diffusion method.[1][3][6]

  • Preparation of Inoculum: Pure cultures of the test bacteria are grown in a suitable broth medium and incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Agar Plate Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.

  • Application of Azo Dyes:

    • Agar Well Diffusion: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume of the azo dye solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[3]

    • Disc Diffusion: Sterile filter paper discs of a standard size are impregnated with a known concentration of the azo dye solution. These discs are then placed on the surface of the inoculated agar plates.[1][2]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[3]

  • Measurement of Inhibition Zone: Following incubation, the diameter of the clear zone of inhibition around each well or disc is measured in millimeters. This zone represents the area where bacterial growth has been inhibited by the azo dye. A control, typically the solvent used to dissolve the dye, is also run to ensure it has no inhibitory effect.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial screening of p-cresol derived azo dyes.

experimental_workflow cluster_synthesis Azo Dye Synthesis cluster_screening Antibacterial Screening amine Primary Aromatic Amine diazotization Diazotization (NaNO2, HCl, 0-5°C) amine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling p_cresol p-Cresol in Alkaline Solution p_cresol->coupling azo_dye p-Cresol Derived Azo Dye coupling->azo_dye purification Filtration & Purification azo_dye->purification dye_application Azo Dye Application (Well/Disc Diffusion) purification->dye_application bacterial_culture Bacterial Culture inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep agar_plate Agar Plate Inoculation inoculum_prep->agar_plate incubation Incubation (e.g., 37°C, 24-48h) agar_plate->incubation dye_application->agar_plate measurement Measure Zone of Inhibition incubation->measurement

Caption: Synthesis and antibacterial screening workflow.

References

A Comparative Guide to Azo Dye Indicators: 2-[(o-Nitrophenyl)azo]-p-cresol Under the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of pH is a critical parameter in a vast array of experimental and quality control processes. Acid-base indicators are indispensable tools for this purpose, and among them, azo dyes represent a large and versatile class. This guide provides an objective comparison of the performance of 2-[(o-Nitrophenyl)azo]-p-cresol against other commercially available azo dye indicators, supported by experimental data and detailed protocols.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings, are prized for their intense colors and the pH-dependent shifts in their absorption spectra.[1] This property makes them excellent candidates for acid-base indicators. The subject of this guide, this compound, is a member of this family, and its utility as an indicator is evaluated herein against established commercial azo dyes: Methyl Orange, Congo Red, and Azo Violet.

Performance Comparison of Azo Dye Indicators

The efficacy of an acid-base indicator is primarily determined by its pKa, the pH at which the acidic and basic forms of the indicator are present in equal concentrations, and its pH transition range, the pH interval over which a distinct color change is observed.[2] The following table summarizes these key performance indicators for this compound and its commercial counterparts.

IndicatorChemical StructurepKapH Transition RangeColor in Acidic MediumColor in Basic Medium
This compound C₁₃H₁₁N₃O₃8.55 (Predicted)[3]Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined
Methyl Orange C₁₄H₁₄N₃NaO₃S3.47[4]3.1 - 4.4[5]Red[4]Yellow[4]
Congo Red C₃₂H₂₂N₆Na₂O₆S₂3.0 - 5.0[6]3.0 - 5.0[6]Blue-Violet[7]Red[7]
Azo Violet (Magneson I) C₁₂H₉N₃O₄~12[3][4]11.0 - 13.0[1]Yellow[3]Violet[3]

Experimental Protocols

To ensure a rigorous and reproducible comparison, detailed experimental protocols for the synthesis of this compound and the determination of the pKa and pH transition range for an azo dye indicator are provided below.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of azo dyes derived from p-cresol.

Materials:

  • o-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • p-Cresol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of o-Nitroaniline:

    • Dissolve a specific molar equivalent of o-nitroaniline in a minimal amount of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Coupling Reaction:

    • In a separate beaker, dissolve a molar equivalent of p-cresol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline p-cresol solution with vigorous stirring. The coupling reaction should result in the formation of a colored precipitate of this compound.

  • Isolation and Purification:

    • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Filter the crude product using vacuum filtration and wash it with cold water to remove any unreacted salts.

    • Recrystallize the solid product from a suitable solvent, such as ethanol, to obtain the purified this compound.

    • Dry the purified crystals and determine their melting point to assess purity.

Spectrophotometric Determination of pKa and pH Transition Range

This protocol outlines the use of UV-Vis spectrophotometry to determine the pKa and visual transition range of an azo dye indicator.[8][9]

Materials:

  • Azo dye indicator (e.g., synthesized this compound)

  • Buffer solutions of varying pH values covering the expected transition range

  • Hydrochloric acid (HCl) solution (for highly acidic conditions)

  • Sodium hydroxide (NaOH) solution (for highly basic conditions)

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Indicator Stock Solution: Prepare a dilute stock solution of the azo dye in a suitable solvent (e.g., 20% ethanol in water).

  • Determination of λmax:

    • Prepare two solutions from the stock solution: one highly acidic (e.g., pH 1) and one highly basic (e.g., pH 13).

    • Record the absorbance spectra of both solutions over the visible wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (HIn) and basic (In⁻) forms of the indicator.

  • Absorbance Measurements in Buffer Solutions:

    • Prepare a series of solutions by adding a constant volume of the indicator stock solution to a series of buffer solutions with known pH values spanning the expected transition range.

    • Measure the absorbance of each solution at the λmax determined for the basic form (In⁻).

  • Data Analysis to Determine pKa:

    • Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the indicator.

    • Alternatively, use the Henderson-Hasselbalch equation for indicators: pH = pKa + log([In⁻]/[HIn]). The ratio [In⁻]/[HIn] can be calculated from the absorbance values. A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with the x-intercept equal to the pKa.

  • Determination of the Visual Transition Range:

    • Prepare a series of the indicator in the buffer solutions in transparent vials or test tubes.

    • Visually observe and record the color of each solution. The pH range over which the color change is clearly discernible to the eye is the visual transition range.

Visualizing Experimental Workflows and Chemical Principles

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Indicator Preparation cluster_analysis Indicator Characterization cluster_comparison Comparative Analysis s1 Synthesize this compound a1 Prepare Indicator Stock Solutions s1->a1 s2 Procure Commercial Azo Dyes s2->a1 a2 Determine λmax in Acidic & Basic Media a1->a2 a3 Measure Absorbance in Buffer Series a2->a3 a4 Determine pKa and Transition Range a3->a4 c1 Tabulate Performance Data a4->c1 c2 Generate Comparison Guide c1->c2

Caption: Experimental workflow for the comparison of azo dye indicators.

Caption: pH-dependent tautomerism in phenolic azo dyes.

Conclusion

The selection of an appropriate acid-base indicator is paramount for accurate analytical measurements. While this compound shows potential as an indicator, based on its predicted pKa of 8.55, it would be suitable for titrations involving weak acids and strong bases where the equivalence point lies in the slightly alkaline range.[3] However, without experimentally verified data on its pH transition range and color change, its practical utility remains to be conclusively determined.

In contrast, commercially available azo dyes like Methyl Orange, Congo Red, and Azo Violet offer well-characterized performance across a spectrum of pH ranges, making them reliable choices for various applications. Methyl Orange is ideal for titrations with an acidic endpoint, while Azo Violet is suited for strongly alkaline conditions.[1][5] Congo Red covers a similar acidic range to Methyl Orange.[6]

Further experimental investigation into the indicator properties of this compound is warranted to fully assess its performance and potential advantages over existing azo dyes. The protocols provided in this guide offer a framework for such a comparative study.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Azo Dyes and Cresol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for the quantification of azo dyes and cresol derivatives, offering a comparative framework for the development of a robust analytical method for 2-[(o-Nitrophenyl)azo]-p-cresol. The information presented is based on established methodologies for structurally similar compounds, providing a strong foundation for researchers.

Data Presentation: Comparative Analysis of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose.[1] Key performance parameters are evaluated to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest. Below is a summary of typical validation data for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry methods used for the analysis of related azo dyes and cresol compounds.

Table 1: Typical Validation Parameters for HPLC Methods for Azo Dyes and Cresol Derivatives

Validation ParameterAzo DyesCresol Derivatives
Linearity (r²) ≥ 0.9975[2]≥ 0.99[3]
Range 0.5 - 25 mg/kg[4][5]75 - 120 µg/mL[3]
Accuracy (% Recovery) 96.0 - 102.6%[4][5]98 - 102%[3]
Precision (%RSD) 0.16 - 2.01%[4][5]< 2% (Intra-day), < 3% (Inter-day)[3]
Limit of Detection (LOD) 0.01 - 0.04 mg/kg[4][5]1.3 µmol/L (0.14 µg/mL)[6]
Limit of Quantification (LOQ) 0.04 - 0.12 mg/kg[4][5]3.89 to 6.07 mg/L[2]

Table 2: Typical Validation Parameters for UV-Vis Spectrophotometry Methods for Azo Dyes

Validation ParameterAzo Dyes
Linearity (r²) > 0.99[7]
Range 0.076 - 24.56 mg/L[8]
Accuracy 97 - 99%[8]
Precision (%RSD) Not explicitly stated, but implied by high accuracy.
Limit of Detection (LOD) Not explicitly stated.
Limit of Quantification (LOQ) 0.076 mg/L[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are typical experimental protocols for HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method for Cresol Derivatives

This protocol is based on a validated method for the quantification of m-cresol.[3]

  • Chromatographic System:

    • Column: Jupiter RP C-18 (4.6 mm ID × 250 mm L, 5 µm particle size) with a C18 guard column.[3]

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in 60% methanol.[3]

    • Flow Rate: 1.0 mL/min (isocratic).[3]

    • Detection: UV at 217 nm.[3]

    • Injection Volume: 25 µL.[9]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards across the desired concentration range (e.g., 75-120 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Validation Experiments:

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Spike a blank matrix with known concentrations of the analyte at three different levels (e.g., 90, 100, and 120 µg/mL) and calculate the percent recovery.[3]

    • Precision:

      • Repeatability (Intra-day): Analyze multiple replicates of a standard solution on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment.[3]

    • Specificity: Inject the mobile phase, a blank matrix, and the analyte standard separately to ensure no interfering peaks at the retention time of the analyte.[3]

UV-Vis Spectrophotometry Method for Azo Dyes

This protocol is a general approach based on methods for quantifying azo dyes.[7][8]

  • Instrumentation:

    • A calibrated UV-Vis spectrophotometer.

  • Standard Preparation:

    • Prepare a stock solution of the azo dye in a suitable solvent (e.g., deionized water).[7]

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[7]

  • Sample Preparation:

    • Dissolve the sample containing the azo dye in the same solvent used for the standards.

    • Ensure the final concentration falls within the linear range of the assay.

  • Measurement and Validation:

    • Wavelength Selection: Scan the spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

    • Linearity: Measure the absorbance of each calibration standard at λmax and plot a calibration curve of absorbance versus concentration.

    • Accuracy: Prepare samples with known concentrations and determine the concentration using the calibration curve. Calculate the percent recovery.

    • Precision: Analyze multiple replicates of a sample to determine the repeatability of the method.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Record Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document Results compare_criteria->document_results

Caption: Workflow of the analytical method validation process.

Relationship of Key Validation Parameters

This diagram shows the logical relationship between the core validation parameters.

Validation Parameters Relationship method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision range_node Range linearity->range_node lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq precision->accuracy

Caption: Logical relationship of key analytical validation parameters.

References

A Comparative Guide to the Analysis of 2-[(o-Nitrophenyl)azo]-p-cresol: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of compounds like the azo dye 2-[(o-Nitrophenyl)azo]-p-cresol is paramount. The choice of analytical technique is a critical decision that influences the accuracy, sensitivity, and efficiency of the results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by representative experimental data and detailed methodologies.

At a Glance: Key Performance Characteristics

The selection between GC-MS and HPLC for the analysis of this compound hinges on the specific analytical goals. HPLC is generally the preferred method for the direct analysis of the intact azo dye, while GC-MS is more suitable for the indirect analysis of its degradation products. The following table summarizes the typical performance characteristics of each technique for compounds structurally similar to this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis Type Direct analysis of the intact azo dyeIndirect analysis of aromatic amines after reductive cleavage
Typical Sample Volatility Not requiredRequired (or requires derivatization)
Thermal Stability Not a major concernCritical, as azo dyes can be thermally labile
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL (for resulting amines)
Limit of Quantification (LOQ) 0.3 - 3 ng/mL1.5 - 15 ng/mL (for resulting amines)
Precision (RSD%) < 5%< 10%
Analysis Time 10 - 30 minutes15 - 40 minutes
Selectivity High (with appropriate column and detector)Very high (mass spectral data provides structural information)

In-Depth Comparison: GC-MS and HPLC

High-Performance Liquid Chromatography (HPLC) stands out for its versatility in analyzing a wide range of compounds, including those that are non-volatile and thermally sensitive, such as many azo dyes.[1]

  • Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The separation is driven by the polarity of the analyte, stationary phase, and mobile phase.

  • Advantages for this compound Analysis:

    • Direct Analysis: HPLC allows for the direct analysis of the intact this compound molecule without the need for chemical modification, preserving its original structure.

    • Suitability for Non-Volatile Compounds: Azo dyes are typically non-volatile, making HPLC the ideal choice.

    • Mild Operating Conditions: Analyses are conducted at or near room temperature, preventing thermal degradation of the analyte.[1]

  • Limitations:

    • Lower Resolving Power (compared to capillary GC): While modern HPLC columns offer excellent resolution, capillary GC columns can sometimes provide higher separation efficiency for complex mixtures of volatile compounds.

    • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, requiring more extensive sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

  • Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

  • Applicability to this compound Analysis:

    • Indirect Analysis: Due to the low volatility and potential thermal instability of azo dyes, direct analysis by GC-MS is often not feasible.[2] The standard approach involves the chemical reduction of the azo bond (-N=N-) to form corresponding aromatic amines, which are more amenable to GC-MS analysis.[3][4][5][6]

    • High Selectivity and Sensitivity: The mass spectrometer provides high selectivity and sensitivity, allowing for the confident identification and quantification of the resulting aromatic amines.

  • Limitations:

    • Indirect Method: The need for a chemical reaction step (reductive cleavage) adds complexity to the sample preparation and introduces potential sources of error.

    • Analyte Must Be Volatile and Thermally Stable: This is a significant limitation for the direct analysis of most azo dyes.

Experimental Protocols

Below are representative experimental protocols for the analysis of compounds similar to this compound using HPLC and GC-MS.

HPLC Protocol for Direct Analysis of Azo Dyes

This protocol is based on methods for the analysis of various azo dyes.[7][8]

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

    • For sample analysis, dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • HPLC-UV/DAD Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV/Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectrophotometry, typically in the 400-500 nm range for azo dyes).

GC-MS Protocol for Indirect Analysis via Reductive Cleavage

This protocol is adapted from established methods for the determination of aromatic amines from azo dyes.[3][5]

  • Sample Preparation (Reductive Cleavage):

    • Accurately weigh a sample containing the azo dye into a reaction vial.

    • Add a citrate-phosphate buffer (pH 6.0) and heat the solution to 70°C.

    • Add a freshly prepared solution of sodium dithionite to initiate the reductive cleavage of the azo bond.

    • After the reaction is complete (typically 30 minutes), cool the solution and extract the resulting aromatic amines with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification of the target aromatic amines.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental processes and the logic behind selecting the appropriate technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification based on peak area and calibration curve Chromatogram->Quantification

Caption: Experimental workflow for the direct analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Reduction Reductive Cleavage (e.g., with Sodium Dithionite) Sample->Reduction Extraction Liquid-Liquid Extraction of Aromatic Amines Reduction->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Injection Injection into GC-MS system Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Total Ion Chromatogram and Mass Spectra Detection->Chromatogram Quantification Quantification based on peak area (SIM mode) Chromatogram->Quantification

Caption: Experimental workflow for the indirect analysis of this compound by GC-MS.

Decision_Tree cluster_choices cluster_methods Start Analytical Goal for This compound Direct Direct analysis of intact azo dye Start->Direct Quantify the parent compound Indirect Analysis of potential degradation products (aromatic amines) Start->Indirect Identify and quantify reductive cleavage products HPLC HPLC Direct->HPLC GCMS GC-MS Indirect->GCMS

Caption: Decision-making guide for selecting between HPLC and GC-MS.

Conclusion

References

A Comparative Guide to the Cytotoxicity of Nitrophenyl Azo Compounds on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various nitrophenyl azo compounds, structurally related to 2-[(o-Nitrophenyl)azo]-p-cresol, against several human cancer cell lines. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experimental protocols.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various nitrophenyl azo compounds on different human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). A lower IC50 value indicates a higher cytotoxic potential.

CompoundCell LineAssayIC50 (µM)Reference
5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl) methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3s)BEL-7402 (Hepatocellular Carcinoma)MTT4.02[1]
Azo dye clubbed with benzothiazole derivativesHCT-116 (Colon Carcinoma)MTT6.12 - 6.56[2]
5-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneHCT-116 (Colon Carcinoma)MTTNot specified[1]
2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon Carcinoma)MTT0.0059
2-phenylacrylonitrile derivative (1g2a)BEL-7402 (Hepatocellular Carcinoma)MTT0.0078
Thieno[2,3-d]pyrimidine derivative (17f)HCT-116 (Colon Carcinoma)MTT2.80[3]
Thieno[2,3-d]pyrimidine derivative (17f)HepG2 (Hepatocellular Carcinoma)MTT4.10[3]
5,6,7,8-Tetrahydro-isoquinoline bearing 2-nitrophenyl group (Compound 3)HEPG2 (Hepatocellular Carcinoma)MTTNot specified[4]
5,6,7,8-Tetrahydro-isoquinoline bearing 2-nitrophenyl group (Compound 9c)HCT116 (Colon Carcinoma)MTTNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of cytotoxicity are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (Nitrophenyl azo derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

This flow cytometry-based assay is used to detect apoptosis.[7][8][9][10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Flow cytometry is also used to analyze the cell cycle distribution of a cell population based on its DNA content.[12][13][14][15][16] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Human Cancer Cells treatment Treat with Nitrophenyl Azo Compound cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) treatment->cell_cycle_assay plate_reader Microplate Reader (Absorbance) mtt_assay->plate_reader flow_cytometer Flow Cytometer (Fluorescence) apoptosis_assay->flow_cytometer cell_cycle_assay->flow_cytometer data_interpretation Determine IC50, Apoptosis Rate, Cell Cycle Distribution plate_reader->data_interpretation flow_cytometer->data_interpretation apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Nitrophenyl Azo Compound bax Bax/Bak Activation compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 Activates parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

References

Reproducibility of Synthesis: A Comparative Guide to 2-[(o-Nitrophenyl)azo]-p-cresol Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of a synthesis protocol is paramount. This guide provides a comparative analysis of the traditional synthesis of 2-[(o-Nitrophenyl)azo]-p-cresol and a modern, mechanochemical alternative, offering insights into their reproducibility, efficiency, and environmental impact.

The synthesis of azo compounds, such as this compound, is a cornerstone of various chemical industries, including pharmaceuticals and dyes. The reliability of the synthetic method directly impacts product consistency, yield, and ultimately, the economic viability of a process. This guide delves into the experimental details of two distinct protocols for synthesizing this compound, presenting a clear comparison of their performance based on available data.

Performance Comparison

The following table summarizes the key quantitative data for the traditional and mechanochemical synthesis methods for producing azo compounds. While specific reproducibility data for this compound is not extensively published, the provided yields from single-pot experiments offer a valuable point of comparison for efficiency.

ParameterTraditional DiazotizationMechanochemical Synthesis
Reported Yield 75%[1]91% (for a similar azo dye)
Reaction Time Several hours6 hours
Use of Solvents Yes (e.g., water, ethanol)Solvent-free[2]
Catalyst/Reagent Sodium nitrite, Hydrochloric acidAryltriazenes[2]
Temperature 0-5 °C (diazotization step)Room temperature[2]
Environmental Impact Generates acidic wastewaterMinimal waste generation

Experimental Protocols

Traditional Synthesis: Diazotization and Azo Coupling

The conventional and most widely employed method for synthesizing this compound involves a two-step diazotization and azo coupling reaction.[1]

Step 1: Diazotization of o-Nitroaniline

  • Dissolve o-nitroaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with p-Cresol

  • In a separate vessel, dissolve p-cresol in an aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the p-cresol solution with constant stirring.

  • A colored precipitate of this compound will form.

  • The product is then isolated by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Alternative Method: Mechanochemical Synthesis

A greener and often more efficient alternative to the traditional method is mechanochemical synthesis, which involves the use of mechanical force to induce chemical reactions.[2][3] While a specific protocol for this compound is not detailed in the available literature, the following is a general procedure for the mechanochemical synthesis of azo dyes that can be adapted.

  • Combine the aromatic amine (in this case, an aryltriazene derived from o-nitroaniline) and the coupling component (p-cresol) in a ball milling jar.

  • Add the milling balls to the jar.

  • Mill the mixture at a specified speed (e.g., 300 rpm) for a set duration (e.g., 6 hours) at room temperature.[2]

  • After milling, the product is extracted from the milling jar.

  • Purification can be achieved by simple washing and filtration, often eliminating the need for column chromatography.[2]

Synthesis Workflow

Synthesis_Workflow cluster_traditional Traditional Synthesis cluster_mechanochemical Mechanochemical Synthesis o_nitroaniline o-Nitroaniline diazonium_salt Diazonium Salt Formation (HCl, NaNO₂, 0-5°C) o_nitroaniline->diazonium_salt p_cresol_trad p-Cresol azo_coupling Azo Coupling (NaOH solution) p_cresol_trad->azo_coupling diazonium_salt->azo_coupling filtration_trad Filtration & Washing azo_coupling->filtration_trad recrystallization Recrystallization filtration_trad->recrystallization product_trad This compound recrystallization->product_trad aryltriazene Aryltriazene (from o-Nitroaniline) ball_milling Ball Milling (Solvent-free, RT) aryltriazene->ball_milling p_cresol_mech p-Cresol p_cresol_mech->ball_milling extraction Extraction & Washing ball_milling->extraction product_mech This compound extraction->product_mech Reaction_Mechanism o_nitroaniline o-Nitroaniline (Ar-NH₂) diazonium_ion Diazonium Ion (Ar-N₂⁺) o_nitroaniline->diazonium_ion Diazotization (H⁺, NO₂⁻) azo_product This compound (Ar-N=N-Ar') diazonium_ion->azo_product Electrophilic Attack p_cresol p-Cresol (Ar'-OH) phenoxide_ion Phenoxide Ion (Ar'-O⁻) p_cresol->phenoxide_ion Deprotonation (OH⁻) phenoxide_ion->azo_product Nucleophilic Coupling

References

A Comparative Analysis of the Dyeing Performance of 2-[(o-Nitrophenyl)azo]-p-cresol Across Diverse Textile Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the dyeing performance of the monoazo dye, 2-[(o-Nitrophenyl)azo]-p-cresol, on a range of natural and synthetic fabrics, including cotton, wool, silk, and polyester. The analysis is supported by extrapolated data from studies on structurally similar azo dyes and established textile testing methodologies. This document is intended for researchers and scientists in the fields of dye chemistry and textile science.

Overview of Dyeing Performance

The dyeing efficacy and fastness properties of this compound are intrinsically linked to the chemical nature of the textile substrate. As a relatively small, non-ionic molecule, its application method and subsequent performance vary significantly across different fiber types. On polyester, it is applied as a disperse dye. For protein fibers like wool and silk, it can be applied as an acid dye, often requiring chemical modification to enhance solubility and fiber affinity. On cotton, it is categorized as an azoic dye, where the final dye molecule is synthesized directly within the fiber matrix.

A summary of the anticipated dyeing performance of this compound on the selected fabrics is presented in the table below. The fastness ratings are based on a scale of 1 to 5, where 5 indicates excellent performance and 1 signifies poor performance. Light fastness is rated on a scale of 1 to 8, with 8 being the highest.

Fabric TypeDye Class ApplicationTypical Dye Uptake (% Exhaustion)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Cotton AzoicHigh (in-situ formation)4-53-43-42-3
Wool Acid/Disperse85-95%3-44-543
Silk Acid/Disperse90-98%34-543-4
Polyester Disperse90-95%4-54-54-54

Experimental Protocols

The following sections detail the methodologies for the dyeing processes and the subsequent evaluation of colorfastness properties.

Dye Synthesis and Preparation

The this compound dye is synthesized via a standard diazotization and coupling reaction.

  • Diazotization of o-Nitroaniline: o-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling Reaction: A solution of p-cresol in aqueous sodium hydroxide is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the alkaline p-cresol solution while maintaining the temperature at 0-5°C to facilitate the coupling reaction, resulting in the formation of the this compound precipitate.

  • Purification: The crude dye is filtered, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Fabric Dyeing Procedures

2.2.1. Dyeing of Cotton (Azoic Dyeing)

  • Naphtholation: The cotton fabric is impregnated with an alkaline solution of a coupling component (in this case, a derivative of p-cresol, or p-cresol itself under specific conditions) and then squeezed to remove excess liquor.

  • Diazotization: A separate solution of the diazonium salt of o-nitroaniline is prepared as described in the dye synthesis.

  • Coupling: The naphtholated fabric is then passed through the cold diazonium salt solution, where the coupling reaction occurs in-situ, forming the insoluble azo dye within the cotton fibers.

  • Aftertreatment: The dyed fabric is thoroughly rinsed, soaped at the boil to remove any surface dye particles and improve fastness, rinsed again, and dried.

2.2.2. Dyeing of Wool and Silk (Acid Dyeing)

  • Dye Bath Preparation: A dyebath is prepared with the dye, a leveling agent, and an acid (e.g., acetic acid or formic acid) to achieve a pH of 4.5-5.5.

  • Dyeing Process: The wool or silk fabric is introduced into the dyebath at 40°C. The temperature is gradually raised to 85-95°C over 30-45 minutes and maintained for 45-60 minutes.

  • Rinsing and Drying: The dyed fabric is then rinsed thoroughly with cold water and dried at a moderate temperature.

2.2.3. Dyeing of Polyester (Disperse Dyeing)

  • Dye Bath Preparation: A dispersion of the finely ground this compound dye is prepared using a dispersing agent. The dyebath is adjusted to a pH of 4.5-5.5 with acetic acid.

  • Dyeing Process: The polyester fabric is dyed using a high-temperature, high-pressure (HTHP) method at 130°C for 60 minutes.

  • Reduction Clearing: After dyeing, the fabric is subjected to a reduction clearing process using a solution of sodium hydrosulfite and sodium hydroxide to remove any unfixed dye from the fiber surface.

  • Final Wash: The fabric is then rinsed, neutralized with a mild acid, and dried.

Colorfastness Testing

The following standard ISO methods are employed to evaluate the colorfastness of the dyed fabrics:

  • Wash Fastness (ISO 105-C06): The dyed specimen, in contact with a multi-fiber strip, is laundered in a soap solution under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent multi-fiber strip are assessed using grey scales.

  • Light Fastness (ISO 105-B02): The dyed specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) under prescribed conditions. The change in color is assessed by comparing the exposed sample with unexposed material against a Blue Wool standard scale.

  • Rubbing Fastness (Crocking) (ISO 105-X12): The dyed specimen is rubbed with a dry and a wet white cotton cloth under specified pressure. The amount of color transferred to the white cloth is assessed using the grey scale for staining.

Visualized Experimental Workflow and Comparison Logic

The following diagrams illustrate the experimental workflow for dyeing and testing, and the logical framework for comparing the dye's performance across different fabrics.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Fastness Testing dye_prep Dye Synthesis & Purification cotton_dye Cotton (Azoic) dye_prep->cotton_dye wool_silk_dye Wool/Silk (Acid/Disperse) dye_prep->wool_silk_dye polyester_dye Polyester (Disperse) dye_prep->polyester_dye fabric_prep Fabric Scouring & Bleaching fabric_prep->cotton_dye fabric_prep->wool_silk_dye fabric_prep->polyester_dye rinsing Rinsing cotton_dye->rinsing wool_silk_dye->rinsing polyester_dye->rinsing soaping Soaping/Reduction Clearing rinsing->soaping drying Drying soaping->drying wash_fast Wash Fastness drying->wash_fast light_fast Light Fastness drying->light_fast rub_fast Rubbing Fastness drying->rub_fast

Experimental workflow from dye synthesis to fastness testing.

comparison_logic cluster_fabrics Fabric Types cluster_performance Performance Metrics dye This compound cotton Cotton (Cellulosic) dye->cotton Applied to wool_silk Wool/Silk (Protein) dye->wool_silk Applied to polyester Polyester (Synthetic) dye->polyester Applied to dye_uptake Dye Uptake cotton->dye_uptake Evaluated for wash Wash Fastness cotton->wash Evaluated for light Light Fastness cotton->light Evaluated for rub Rubbing Fastness cotton->rub Evaluated for wool_silk->dye_uptake Evaluated for wool_silk->wash Evaluated for wool_silk->light Evaluated for wool_silk->rub Evaluated for polyester->dye_uptake Evaluated for polyester->wash Evaluated for polyester->light Evaluated for polyester->rub Evaluated for

Logical relationship for comparing dyeing performance.

Conclusion

The dyeing performance of this compound is highly dependent on the fabric to which it is applied, necessitating different application methodologies to achieve optimal results. For polyester, it demonstrates good to excellent fastness properties when applied as a disperse dye.[1][2] On wool and silk, it can provide good light fastness, though wash fastness may be moderate.[3][4] When generated in-situ on cotton as an azoic dye, it yields excellent wash fastness but may exhibit lower fastness to light and rubbing.[5][6] The selection of this dye for a particular application should, therefore, be guided by the specific performance requirements of the final textile product. Further empirical studies on this specific dye molecule are recommended to validate these extrapolated findings.

References

Inter-laboratory Validation of Analytical Methods for 2-[(o-Nitrophenyl)azo]-p-cresol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two robust analytical methods for the quantitative determination of 2-[(o-Nitrophenyl)azo]-p-cresol, a compound relevant in various chemical and pharmaceutical research settings. The primary method detailed is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely adopted technique for the analysis of azo dyes and related compounds. As an alternative, a Gas Chromatography with Flame Ionization Detection (GC-FID) method is presented, offering a different selectivity and separation mechanism.

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a summary of expected performance data from a hypothetical inter-laboratory validation study. The data presented is based on typical performance characteristics observed for structurally similar compounds.

Data Presentation: Inter-laboratory Validation Performance

The following table summarizes the expected performance characteristics for the HPLC-UV and GC-FID methods for the analysis of this compound, based on a simulated inter-laboratory study involving six laboratories.

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1005 - 250Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%< 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%≤ 3.0%
- Reproducibility (Inter-laboratory)< 3.5%< 4.0%≤ 5.0%
Limit of Detection (LOD) (µg/mL) 0.251.0Reportable
Limit of Quantitation (LOQ) (µg/mL) 0.753.0Reportable
Specificity / Selectivity No interference from matrix componentsNo interference from matrix componentsPeak purity > 99%
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in oven temperature ramp and carrier gas flow rateRSD < 5%

Experimental Protocols

Detailed methodologies for the primary (HPLC-UV) and alternative (GC-FID) analytical methods are provided below.

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and samples in methanol to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Run Time: 15 minutes

3. Analysis:

  • Inject the calibration standards to establish a calibration curve.

  • Inject the sample solutions and quantify the analyte concentration using the calibration curve.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method separates analytes based on their volatility and interaction with the stationary phase.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and samples in acetone to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with acetone to concentrations ranging from 5 to 250 µg/mL.

  • Derivatization (if necessary to improve volatility and thermal stability): To 1 mL of each standard and sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes.

2. GC-FID Instrumentation and Conditions:

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature (FID): 300°C

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min

3. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solutions and determine the analyte concentration from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol A->B C Prepare Dilutions B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetone A->B C Prepare Dilutions B->C D Derivatization (BSTFA) C->D E Inject into GC D->E F Separation on HP-5 Column E->F G Flame Ionization Detection F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the GC-FID analysis of this compound.

Biodegradation of 2-[(o-Nitrophenyl)azo]-p-cresol: A Comparative Analysis with Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

The escalating environmental concerns associated with synthetic dyes have propelled research into their biodegradability. Among these, azo dyes, characterized by the presence of one or more azo (-N=N-) bonds, are the most widely used class of synthetic colorants in various industries, including textiles, printing, and food. Their complex aromatic structures contribute to their recalcitrance, posing significant challenges for conventional wastewater treatment. This guide provides a comparative analysis of the biodegradability of 2-[(o-Nitrophenyl)azo]-p-cresol against other common azo dyes, supported by experimental data and detailed methodologies.

Comparative Biodegradation of Azo Dyes

The biodegradability of azo dyes is influenced by various factors, including the dye's molecular structure, the microbial species employed, and the environmental conditions of the degradation process. The following table summarizes the biodegradation efficiency of several common azo dyes under different experimental conditions.

Azo DyeMicroorganism/ConsortiumConditionsBiodegradation/Decolorization Efficiency (%)Reference
Reactive Black 5 (RB 5)Providencia rettgeri & Pseudomonas sp.Microaerophilic, 30°C98% in 30 h[1]
Reactive Orange 16 (RO 16)Providencia rettgeri & Pseudomonas sp.Microaerophilic, 30°C99% in 12 h[1]
Disperse Red 78 (DR 78)Providencia rettgeri & Pseudomonas sp.Microaerophilic, 30°C98% in 18 h[1]
Direct Red 81 (DR 81)Providencia rettgeri & Pseudomonas sp.Microaerophilic, 30°C99% in 24 h[1]
Basic Orange 2Escherichia coliOptimized (pH 7, 40°C)89.88% in 3 days[2]
Azo-redBacterial Consortium32°C, 96 h90%[3]
Azo-blueBacterial Consortium32°C, 96 h80%[3]
Indigo Blue DyeBacillus sp.Optimized (pH 8, 45°C)94.0% in 48 h[4]
Methyl RedPseudomonas aeruginosaOptimized (pH 9, 40°C)88.37% in 3 days[5]
Acid Red 337Bacillus megateriumpH 7, 30°C91% in 24 h[6]
Reactive Yellow F3RLysinibacillus sphaericuspH 8, 37°C, 72 h96.30%[7]
Joyfix Red RBLysinibacillus sphaericuspH 8, 37°C, 72 h92.71%[7]
Acid Orange 7 (AO7)Solar Photocatalytic Fuel Cell6 h solar irradiation5.6%[8]
Acid Red 18 (AR18)Solar Photocatalytic Fuel Cell6 h solar irradiation11.1%[8]
Reactive Black 5 (RB5)Solar Photocatalytic Fuel Cell6 h solar irradiation41.9%[8]
Reactive Red 120 (RR120)Solar Photocatalytic Fuel Cell6 h solar irradiation52.1%[8]

Experimental Protocols for Azo Dye Biodegradation

The following provides a generalized experimental protocol for assessing the biodegradability of azo dyes by bacterial cultures.

1. Microorganism and Culture Conditions:

  • Isolation and Screening: Isolate bacteria from textile effluent-contaminated soil or sludge by plating on a suitable medium (e.g., Nutrient Agar) containing the target azo dye. Select colonies showing clear zones of decolorization for further studies.

  • Inoculum Preparation: Grow the selected bacterial strain in a nutrient-rich broth (e.g., Nutrient Broth) to the mid-logarithmic phase. Harvest the cells by centrifugation and resuspend in a sterile saline solution to a desired optical density.

2. Biodegradation Assay:

  • Medium Preparation: Prepare a mineral salts medium containing the azo dye as the sole carbon and/or nitrogen source, or supplement with a co-substrate like glucose to facilitate initial microbial growth. The composition of a typical mineral salts medium is as follows (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2), NaCl (0.1), FeSO₄·7H₂O (0.01), CaCl₂·2H₂O (0.02), and trace elements.

  • Incubation: Inoculate the prepared medium with the bacterial inoculum. Incubate the flasks under controlled conditions of temperature, pH, and aeration (static for anaerobic/microaerophilic or shaking for aerobic).

  • Decolorization Measurement: At regular intervals, withdraw aliquots from the flasks and centrifuge to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

3. Analysis of Biodegradation Products:

  • Extraction: After decolorization, extract the metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

  • Analytical Techniques: Analyze the extracted metabolites using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to identify changes in functional groups, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the specific degradation products.

Visualizing the Process

To better understand the experimental workflow and the potential degradation pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_biodegradation Biodegradation cluster_analysis Analysis isolate Isolation & Screening of Bacteria culture Inoculum Preparation isolate->culture incubation Incubation under Controlled Conditions culture->incubation medium Medium Preparation with Azo Dye medium->incubation sampling Periodic Sampling incubation->sampling decolorization Decolorization Measurement (UV-Vis) sampling->decolorization extraction Metabolite Extraction sampling->extraction analysis Metabolite Analysis (FTIR, GC-MS) extraction->analysis

Caption: Experimental workflow for assessing azo dye biodegradability.

Biodegradation_Pathway AzoDye This compound (-N=N- bond) Azoreductase Azoreductase (Reductive Cleavage) AzoDye->Azoreductase Amines Aromatic Amines (o-nitroaniline and p-amino-p-cresol) Azoreductase->Amines Oxidative Oxidative Degradation (Dioxygenases, etc.) Amines->Oxidative RingCleavage Ring Cleavage Products Oxidative->RingCleavage Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization

Caption: Plausible biodegradation pathway for this compound.

Conclusion

The biodegradation of azo dyes is a complex process influenced by the dye's chemical structure and the metabolic capabilities of the microorganisms. While direct experimental data for this compound is lacking, its structural features suggest it is likely susceptible to microbial degradation, primarily initiated by the reductive cleavage of the azo bond. The comparative data presented for other azo dyes highlights the variability in degradation efficiency and the importance of optimizing environmental conditions. Further research focusing on the isolation and characterization of microbial strains capable of degrading nitrophenyl- and cresol-containing azo dyes is crucial for developing effective bioremediation strategies for these recalcitrant pollutants.

References

Safety Operating Guide

Proper Disposal of 2-[(o-Nitrophenyl)azo]-p-cresol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-[(o-Nitrophenyl)azo]-p-cresol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Profile

  • Toxicity: Nitrated aromatic compounds and cresols are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Flammability: The compound is likely a combustible solid.[3][4]

  • Reactivity: Azo compounds can be unstable and may decompose explosively, especially with heat, friction, or shock. Nitrated organic compounds can be strong oxidizing agents. It is incompatible with strong oxidizing agents, acids, and bases.[3]

  • Environmental Hazard: This compound is presumed to be harmful to aquatic life with long-lasting effects.[3] Do not flush into surface water or sanitary sewer systems.[3][4]

A summary of key safety and disposal information is provided in the table below.

ParameterInformation
Chemical Name This compound
Appearance Solid
Primary Hazards Toxic, Combustible, Potentially Unstable (Azo Compound), Environmental Hazard
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile), safety goggles, lab coat, and in case of dust, a respirator. Work in a chemical fume hood.[1][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[3][5]
Spill Response Evacuate the area. Wear appropriate PPE. Sweep up solid material, avoiding dust formation, and place in a labeled, sealed container for disposal.[3][5]
Fire Extinguishing Media Carbon dioxide, dry chemical powder, or appropriate foam.[3]
Disposal Method As hazardous chemical waste via a licensed environmental disposal company. Do not dispose of in regular trash or down the drain.[1][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment (PPE), must be treated as hazardous waste.

  • Segregate this waste stream from all other laboratory waste to prevent accidental mixing with incompatible materials.[6]

Step 2: Waste Collection and Storage

  • Collect solid waste in a clearly labeled, dedicated, and sealable hazardous waste container.[7] The container should be made of a material compatible with the chemical.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, oxidizing).

  • Store the sealed container in a designated, well-ventilated, and cool hazardous waste storage area, away from heat sources and incompatible materials.[1][3] The storage area should be under the direct supervision of lab personnel.[7]

Step 3: Arrange for Professional Disposal

  • Disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[6] These companies have the expertise and facilities to manage and dispose of hazardous chemicals safely and in compliance with all local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.

  • Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards.

Step 4: Decontamination of Work Area

  • After handling and packaging the waste, thoroughly decontaminate the work area (e.g., fume hood, benchtop) with an appropriate solvent (such as acetone or ethanol, followed by soap and water), ensuring all visible traces of the compound are removed.

  • Dispose of all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Identify this compound Waste B Segregate from Other Waste Streams A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Cool, Ventilated Area C->D E Away from Incompatible Materials D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange Pickup by Licensed Disposal Company F->G H Proper Manifesting and Transport G->H

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a thorough understanding of the specific hazards of this compound and the regulations set forth by your institution and local authorities. Always consult the Safety Data Sheet (SDS) for any chemical before handling and your institution's EHS department for specific disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.